Product packaging for Anthranilic acid(Cat. No.:CAS No. 118-92-3)

Anthranilic acid

Cat. No.: B6324801
CAS No.: 118-92-3
M. Wt: 137.14 g/mol
InChI Key: RWZYAGGXGHYGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anthranilic acid (2-Aminobenzoic acid) is an aromatic amine and a benzoic acid derivative, presenting as a white to yellow crystalline solid . This compound is amphoteric, containing both a carboxylic acid and an amine functional group on a benzene ring, making it a versatile building block in organic synthesis and a valuable core structure in medicinal chemistry . Key Chemical Properties: • Chemical Formula: C₇H₇NO₂ • CAS Number: 118-92-3 • Molar Mass: 137.14 g/mol • Melting Point: 146-148 °C • Solubility: Slightly soluble in water (0.35 g/100mL at 20°C), soluble in ethanol, and very soluble in chloroform . Research Applications & Value: In Medicinal Chemistry and Drug Discovery , this compound is a privileged scaffold. It serves as a precursor to numerous bioactive molecules and several classes of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates, including meclofenamic acid and mefenamic acid . Its structure is also integral to the loop diuretic furosemide . Ongoing research explores novel this compound hybrids as promising anti-inflammatory drug candidates with potential analgesic and antipyretic properties, showing good binding affinity to targets like human serum albumin in silico studies . Furthermore, this compound derivatives are investigated for their potential as P-glycoprotein inhibitors to combat multidrug resistance in cancer cells and as cholecystokinin receptor antagonists . In Biochemical Research , this compound is a key metabolic intermediate in the kynurenine pathway of tryptophan metabolism in both humans and microbes . Research into the gut-brain axis is exploring the role of its metabolites, such as 3-hydroxythis compound, as potential biomarkers for neurological and physiological disorders . In Chemical Synthesis and Industrial Applications , it is a fundamental intermediate for producing azo dyes and the sweetener saccharin . It also finds use in the synthesis of perfumes to mimic jasmine and orange scents, and as a precursor for corrosion inhibitors and mold inhibitors . The compound can be diazotized to form diazonium salts for the synthesis of other complex organic molecules and is used in the production of isatoic anhydride, a versatile synthetic reagent . Handling and Safety: This chemical is combustible and may form explosive dust-air mixtures. It is harmful if swallowed, causes eye irritation, and is harmful to aquatic life . Use appropriate personal protective equipment (PPE), including safety spectacles and protective gloves. Ensure good ventilation and use local exhaust to control dust . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's risk assessment and applicable local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B6324801 Anthranilic acid CAS No. 118-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYAGGXGHYGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118337-98-7, Array
Details Compound: Poly(anthranilic acid)
Record name Poly(anthranilic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118337-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Poly(anthranilic acid)
Record name Anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020094
Record name Anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Benzoic acid, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Anthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Sublimes (NTP, 1992), Sublimes
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

340 °F (NTP, 1992), 150 °C, 150 °C /from table/
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name Anthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor)
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Anthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS

CAS No.

118-92-3, 1321-11-5
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name anthranilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YS975XI6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthetic Methodologies and Chemical Transformations of Anthranilic Acid

Classical and Modern Synthesis Approaches for Anthranilic Acid

The preparation of this compound can be achieved through various synthetic routes, ranging from large-scale industrial processes to more specialized laboratory methods.

Industrial Production Methods (e.g., Hofmann rearrangement of phthalamide)

The primary industrial synthesis of this compound involves the Hofmann rearrangement of phthalamide (B166641). wikipedia.orgquora.com This process begins with the amination of phthalic anhydride (B1165640) to produce the sodium salt of phthalamic acid. wikipedia.org Subsequently, this intermediate undergoes a Hofmann rearrangement, typically induced by sodium hypochlorite (B82951), to yield this compound. wikipedia.orgquora.com A related industrial method utilizes the treatment of phthalimide (B116566) with sodium hypobromite (B1234621) in an aqueous solution of sodium hydroxide (B78521), followed by neutralization. wikipedia.org

A continuous process for the production of this compound has also been developed, involving a two-stage reaction of alkali metal phthalamide or phthalimide with alkali metal hypohalites at high flow velocities and varying temperatures. google.com

Laboratory-Scale Synthetic Routes

In a laboratory setting, this compound can be synthesized through several methods. One common procedure involves the reaction of phthalimide with sodium hypochlorite solution. quora.comyoutube.com The reaction is often initiated by dissolving phthalimide in a cooled sodium hydroxide solution before the addition of the hypochlorite. quora.comyoutube.com Another laboratory preparation involves the oxidation of N-(2-methylphenyl)acetamide with potassium permanganate (B83412). prepchem.com The degradation of indigo (B80030) dye, a historical source, also yields this compound. wikipedia.org

A three-step synthesis starting from phthalic acid is also a viable laboratory method. egyankosh.ac.in Additionally, the reduction of 2-nitro-5-iodobenzoic acid can produce 5-iodothis compound, a derivative of this compound. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For this compound, several green chemistry approaches have been explored. One such method involves the oxidation of isatin (B1672199) using hydrogen peroxide in a basic aqueous solution, which offers a catalyst-free and environmentally benign route. scielo.brredalyc.orgresearchgate.net This method is versatile, allowing for the synthesis of various substituted anthranilic acids in good yields and short reaction times. scielo.brredalyc.org

Another green approach is the use of microwave irradiation to promote the Ullmann coupling reaction between anthranilic acids and aryl bromides, leading to the synthesis of N-aryl anthranilic acids with good to excellent yields. scielo.br Furthermore, a metal-, catalyst-, and oxidant-free photoredox neutral system has been developed for the intramolecular decarboxylative cyclization of anthranilic acids to produce carbazoles. rsc.org Pili, a biotechnology company, is also developing a biobased production of this compound on an industrial scale, aiming to decarbonize the chemical industry. pili.bio

Derivatization Strategies of the this compound Scaffold

The presence of both an amino and a carboxyl group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of compounds. scielo.brredalyc.org

Alkylation and Acylation Reactions at the Amino Group

The amino group of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. core.ac.uk

Alkylation: N-alkylation of this compound can be achieved using various alkylating agents, often in basic aqueous solutions. sciencemadness.org However, these reactions can sometimes require drastic conditions and expensive catalysts. scielo.brredalyc.org An alternative strategy involves the N-alkylation of isatins followed by oxidation to the corresponding N-alkylated anthranilic acids, which can be a simpler process. scielo.brredalyc.org

Acylation: Acylation of the amino group is a common transformation. For instance, N-acetylthis compound can be prepared by reacting this compound with acetic anhydride. udel.edugoogle.com The reaction can be performed under various conditions, including in the presence of a base. sciencemadness.orgudel.edu The synthesis of N-(3-adamantylacetyl)-anthranilic acid involves the reaction of this compound with 3-adamantylacetyl chloride in the presence of a base. ontosight.ai

ReagentProductReaction Type
Alkyl HalideN-Alkylthis compoundAlkylation
Acetic AnhydrideN-Acetylthis compoundAcylation
3-Adamantylacetyl ChlorideN-(3-Adamantylacetyl)-anthranilic acidAcylation

Esterification and Amidation Reactions at the Carboxyl Group

The carboxyl group of this compound can be converted into esters and amides, further expanding its synthetic utility. core.ac.uk

Esterification: The esterification of this compound can be challenging due to the presence of the ortho-amino group, which can be protonated under acidic catalysis. acs.org Therefore, large amounts of acid are often required to form the salt of the amine before esterification with an alcohol like methanol (B129727). acs.org Lipase-catalyzed esterification has been explored as a greener alternative, with methanol giving the highest yield among various alcohols. researchgate.net

Amidation: The carboxyl group can be activated and reacted with amines to form amides. Reagents like carbodiimides, often with additives such as N-hydroxysuccinimide (NHS), are used to facilitate this condensation reaction. nih.gov This allows for the introduction of new functionalities to the this compound scaffold. nih.gov Palladium-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids has also been reported as a method for synthesizing anthranilic acids. rsc.org

ReagentProductReaction Type
Alcohol (e.g., Methanol)Alkyl AnthranilateEsterification
Amine (with activating agent)AnthranilamideAmidation
Amide Synthesis and its Importance in Medicinal Chemistry

The synthesis of amides from this compound is a cornerstone of medicinal chemistry, owing to the prevalence of the amide bond in biologically active molecules. nih.govmdpi.com The amides of this compound are recognized for their therapeutic potential, including anti-inflammatory, antiviral, insecticidal, and antibacterial properties. nih.gov A common and efficient route to obtaining this compound amides involves the ring-opening of isatoic anhydride with a suitable amine. nih.govijpsjournal.comresearchgate.net For instance, the reaction of isatoic anhydride with 2-(3-chlorophenyl)ethylamine (B57567) yields the corresponding hybrid molecule with high purity and yield. nih.gov This strategy has been employed to synthesize a variety of novel this compound hybrids. mdpi.comresearchgate.netresearchgate.net

N-substituted 5-iodo(H)this compound amides have been synthesized through the acylation of 5-iodothis compound amide in heated benzene (B151609) or by the alkylation of this compound amide at room temperature. researchgate.net These derivatives have shown promise as analgesic and anti-inflammatory agents. researchgate.net Similarly, a series of amide derivatives of N-Phenyl this compound (fenamic acid) have been synthesized, which are expected to exhibit antimicrobial and antibacterial activities. afjbs.com The synthesis often involves heating an equimolar mixture of N-Phenyl this compound, an appropriate amine (like 2-amino phenol), and boric acid. afjbs.com

The significance of the amide group is underscored by its frequent use in the pharmaceutical industry to produce the structural core of peptides, proteins, and other macromolecules. mdpi.com The interactions of amides with biological targets are a critical factor in the design of new drugs. mdpi.com

Electrophilic Aromatic Substitution Reactions

This compound and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic ring. scielo.brredalyc.org This class of reactions is fundamental in organic chemistry for acylating, alkylating, halogenating, nitrating, and sulfonating arenes. nih.gov Substituted anthranilic acids can be prepared either through the direct electrophilic substitution of this compound or from the reaction of substituted isatins with reagents like sodium hydroxide and hydrogen peroxide. scielo.brredalyc.org The latter method has proven effective for synthesizing anthranilic acids with ortho or meta substituents relative to the amino group, as well as disubstituted derivatives. scielo.br

A practical application of EAS is the synthesis of 3-aryl anthranils from anthranils and simple arenes. nih.govresearchgate.net This transformation proceeds through an electrophilic substitution and rearomatization sequence, utilizing an activator like trifluoromethanesulfonic anhydride (Tf₂O) to enhance the electrophilicity of the anthranil (B1196931) at the C3 position. nih.govresearchgate.net A broad range of arenes are compatible with this reaction, leading to structurally diverse 3-aryl anthranils in good yields and with high regioselectivity. nih.govresearchgate.net This methodology can also be extended to achieve C3 alkenylation, alkylation, and thioetherification of anthranils using various feedstocks. nih.govresearchgate.net

Metal Complexation and Coordination Chemistry with this compound Ligands

This compound is a versatile chelating ligand due to the presence of both a carboxylic acid and an amino group, which allows it to form stable complexes with a wide range of metal ions. ajol.infoinlibrary.uzresearchgate.net The coordination typically occurs in a bidentate fashion through the carboxylate oxygen and the amine nitrogen, forming stable chelate rings. ajol.infoinlibrary.uz These metal complexes have applications in various fields, including catalysis, materials science, and medicine. inlibrary.uzresearchgate.netnih.gov The formation of these complexes can be influenced by the reaction conditions, such as the pH. In an alkaline medium, this compound is deprotonated to the anthranilate ion, which then coordinates to the metal center. ajol.info

Synthesis of Mixed-Ligand Complexes

Mixed-ligand complexes involving this compound and another ligand have been extensively studied. These complexes often exhibit unique structural and electronic properties. For example, dinuclear mixed-ligand complexes of various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized using this compound and pyridine-2-aldoxime (B213160) in an alkaline medium. ajol.info In these complexes, the anthranilate acts as a bidentate ligand. ajol.info

Another example involves the synthesis of new mixed-ligand Schiff base complexes of Mn(II), Co(II), Ni(II), Cu(II), Cd(II), and Hg(II). orientjchem.org These are formulated from a Schiff base derived from o-phthalaldehyde (B127526) and p-nitroaniline as the primary ligand, with this compound serving as a secondary ligand. orientjchem.org The resulting complexes generally exhibit octahedral geometries. orientjchem.org Similarly, mixed ligand complexes have been prepared with a Schiff base and this compound, showing varied activity against different types of bacteria. orientjchem.org

Nano-sized this compound Metal Complexes

The synthesis of nano-sized metal complexes of this compound has garnered significant interest due to their enhanced properties and potential applications. A series of nano-sized this compound metal complexes with metals such as Zn(II), Bi(III), Fe(II), Co(II), Cu(II), Mn(II), Al(III), Ni(II), and Cr(III) have been successfully synthesized and characterized. researchgate.netnih.govmdpi.com These nano-complexes have been investigated for their catalytic activity, for instance, in the reduction of 4-nitrophenol (B140041). nih.govmdpi.com

Furthermore, intrinsically conducting polymer-metal nanocomposites have been synthesized by polymerizing this compound with metal salts like ferric chloride, zinc oxide, and magnesium oxide through chemical oxidation. scirp.org The resulting polythis compound-metal nanocomposites (PANA-Fe, PANA-Zn, PANA-Mg) have been characterized and their grain size, calculated using the Scherrer formula, was found to be in the nano range. scirp.org These nanocomposites have shown potential as effective anti-corrosive agents. scirp.org Nanostructures of new cobalt(II) complexes derived from the azo-coupling reaction of 4-aminobenzoic acid with this compound have also been synthesized via a sonochemical process. americanelements.com

Advanced Synthetic Methodologies for Novel this compound Hybrids

Recent research has focused on developing advanced synthetic methodologies to create novel hybrid molecules based on the this compound scaffold, aiming to explore new chemical space and biological activities. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov A prominent strategy involves the ring-opening of isatoic anhydride with various amines to generate diverse this compound amides. nih.govmdpi.comresearchgate.net For example, reacting isatoic anhydride with 2-(3-chlorophenyl)ethylamine or homoveratrylamine produces hybrid molecules in high yield and purity. nih.govmdpi.com These initial hybrids can then be further functionalized, for instance, through acylation with different acyl chlorides to produce a library of diamides. nih.govmdpi.com This modular approach allows for the systematic exploration of structure-activity relationships. ijpsjournal.com

Iron-Catalyzed Ortho Amination Processes

The direct amination of C-H bonds is a highly desirable transformation for the synthesis of anilines. Iron-catalyzed processes have emerged as a powerful and sustainable approach for the ortho-amination of benzoic acids to produce this compound derivatives. nih.govrsc.orgrsc.org One method involves a mild iridium-catalyzed ortho-selective C-H amination of benzoic acids, which demonstrates high selectivity for carboxylate-directed functionalization. nih.gov However, iron-catalyzed systems offer a more earth-abundant and cost-effective alternative.

Ullmann Condensation in N-aryl this compound Synthesis

The Ullmann condensation is a cornerstone reaction for the synthesis of N-aryl anthranilic acids. ijpsonline.comscielo.br This reaction typically involves the coupling of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. ijpsonline.comijpsonline.com For instance, N-aryl this compound derivatives have been successfully synthesized by reacting o-chlorobenzoic acid with various substituted anilines. ijpsonline.comijpsonline.com The process is often carried out under reflux conditions, with cupric oxide serving as the catalyst and anhydrous potassium carbonate used to neutralize the hydrogen halide formed during the reaction. ijpsonline.comijpsonline.com The reaction time can vary, typically between 6 to 8 hours. ijpsonline.com

While effective, traditional Ullmann condensations often require long reaction times and high temperatures. scielo.br To address these limitations, microwave-assisted Ullmann coupling reactions have been developed. This modern approach significantly reduces reaction times and can lead to good to excellent yields of N-aryl anthranilic acids. scielo.br The use of ionic liquids, such as tetrabutylphosphonium (B1682233) chloride ([TBP]Cl), has also been explored as a more environmentally friendly and efficient medium for the modified Ullmann coupling reaction. colab.ws This method, using potassium 2-bromobenzoate, substituted anilines, and copper acetate (B1210297), has proven effective in synthesizing various N-aryl this compound drugs. colab.ws

Development of this compound Diamides

The synthesis of this compound diamides represents a significant area of development, leading to compounds with a range of potential applications. A common synthetic route involves the ring-opening of isatoic anhydride with an appropriate amine, followed by acylation. mdpi.com For example, a hybrid molecule of this compound was first synthesized by reacting isatoic anhydride with 2-(3-chlorophenyl)ethylamine, resulting in a high-purity product. mdpi.com This intermediate was then acylated with various acyl chlorides to produce a series of this compound diamides in good yields (79-83%). mdpi.com

Another strategy for synthesizing anthranilic diamide (B1670390) derivatives involves creating compounds that incorporate other functional moieties, such as trifluoromethylpyridine and hydrazone. acs.org These complex structures are designed to exhibit specific biological activities. The synthesis of these derivatives has been systematically carried out, leading to a series of novel compounds. acs.org A patent has also been filed for a process to synthesize this compound/amide compounds and their intermediates, highlighting the industrial relevance of these molecules. wipo.int

Spectroscopic and Structural Characterization of this compound and its Derivatives

The characterization of newly synthesized this compound derivatives is crucial to confirm their chemical structures. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

FT-IR Spectroscopy for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound and its derivatives. ijddr.inontosight.ai The characteristic absorption bands in the FT-IR spectrum provide clear evidence for the presence of specific chemical bonds. For N-aryl this compound derivatives, typical IR absorptions include:

N-H stretching: 3280-3110 cm⁻¹ ijpsonline.com

O-H stretching (from the carboxylic acid): 3300-2600 cm⁻¹ ijpsonline.com

C=O stretching (from the carboxylic acid): 1710-1678 cm⁻¹ ijpsonline.com

Aromatic C-H stretching: 3000-3100 cm⁻¹ ijddr.in

C=N stretching: 1600-1621 cm⁻¹ ajol.info

C-N stretching: 1100-1200 cm⁻¹ ijddr.in

In the case of ester derivatives of N-phenyl this compound, the C=O stretching of the ester group appears around 1660-1672 cm⁻¹. asianpubs.org For this compound diamides, a new amide C=O signal is also observed. mdpi.com

Table 1: Key FT-IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch3280-3110 ijpsonline.com
O-H Stretch3300-2600 ijpsonline.com
C=O Stretch (acid)1710-1678 ijpsonline.com
C=O Stretch (ester)1660-1672 asianpubs.org
C=N Stretch1600-1621 ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the detailed structural elucidation of this compound derivatives. ijddr.inontosight.aini.ac.rs

In ¹H NMR spectra of N-aryl this compound derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.692-7.353 ppm. ijpsonline.com The proton of the N-H group can be seen as a singlet around δ 7.961 ppm, and the carboxylic acid proton (-COOH) appears as a singlet further downfield, for instance at δ 9.639 ppm. ijpsonline.com For this compound diamides, a broad singlet for the new amide NH proton can appear in the region of δ 10.99–12.1 ppm. mdpi.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. nih.gov For example, in a 3-hydroxythis compound derivative, the carboxyl carbon (C-7) resonates at δ 169.2 ppm. nih.gov In this compound diamides, the presence of a new carbonyl group from the second amide is confirmed by a characteristic signal in the ¹³C-NMR spectrum. mdpi.com Detailed 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are often used for complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. ni.ac.rs

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

ProtonChemical Shift (ppm)MultiplicityReference
Aromatic H6.692-7.353multiplet ijpsonline.com
N-H7.961singlet ijpsonline.com
COOH9.639singlet ijpsonline.com
Amide N-H10.99-12.1broad singlet mdpi.com

Mass Spectrometry (MS and HRESIMS)

Mass spectrometry (MS) and its high-resolution variant (HRESIMS) are used to determine the molecular weight and elemental composition of synthesized compounds. nih.gov For instance, the molecular formula of an this compound derivative, C₁₅H₁₅NO₃, was established by positive ion mode HRESIMS, which showed an ion cluster at m/z 258.1128 [M+H]⁺. nih.gov Fast Atom Bombardment (FAB) mass spectrometry has also been utilized to characterize N-aryl this compound derivatives. ijpsonline.com These techniques are crucial for confirming that the synthesized molecule has the expected mass and formula. ontosight.ai

Single-Crystal X-ray Crystallography for Structural Elucidation of Complexes

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique has been instrumental in characterizing metal complexes of this compound and its derivatives.

For example, the structure of silver(I) anthranilate was determined to be a polymeric chain. publish.csiro.au In this complex, silver atoms are bridged by the carboxylate groups of the anthranilate ligands, and also coordinate to the nitrogen atom of an adjacent molecule. publish.csiro.au The coordination geometry around each silver center is a distorted trigonal planar. publish.csiro.au

In another study, the crystal structure of an yttrium complex with this compound revealed a dimeric structure with an anti-prismatic coordination geometry around each yttrium atom. nih.gov The this compound ligands in this complex coordinate to the yttrium ions as bidentate ligands through the oxygen atoms of the carboxylate group. nih.gov Structural analysis of cobalt and zinc complexes with trifluorinated this compound derivatives showed penta- or six-coordination, adopting twisted square pyramid or triangular bi-conical geometries. mdpi.com X-ray diffraction has also been used to study intermolecular compounds of this compound, such as its co-crystal with N,N-dimethylaminobenzaldehyde, which crystallizes in a monoclinic unit cell. eurjchem.com

Chromatographic Techniques (e.g., TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for the qualitative assessment of this compound's purity and for monitoring the progress of reactions involving its derivatives. ijddr.inasianpubs.org This method is valued for its simplicity, speed, and low cost. The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically a solid adsorbent coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. The separation allows for the identification of impurities, which appear as distinct spots from the main compound.

The purity of this compound and its synthesized derivatives is commonly checked using pre-coated TLC plates. rsc.orgnih.govd-nb.info The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: For the analysis of this compound and its related compounds, the most common stationary phase is silica (B1680970) gel. nih.govijpsonline.comnih.gov Specific types such as silica gel G, silica gel 60 GF254, and silica gel 60 PF254 are frequently employed. rsc.orgnih.govd-nb.infoijpsonline.com These silica gel plates often contain a fluorescent indicator (e.g., F254) that allows for the visualization of UV-active compounds under ultraviolet light. rsc.orgunodc.orglibretexts.org

Mobile Phase: The selection of the mobile phase, or eluent, depends on the polarity of the this compound derivative being analyzed. A variety of solvent systems with different polarities have been reported to achieve good separation. The composition of the mobile phase is adjusted to control the migration of the compounds on the TLC plate.

Below is a table summarizing various mobile phase systems used in the TLC analysis of this compound and its derivatives.

Mobile Phase CompositionVolume RatioApplication
Benzene : Methanol4.9 : 0.1N-Aryl this compound derivatives ijpsonline.com
Chloroform : Methanol8 : 2N-substituted this compound derivatives ijddr.in
Chloroform : Diethyl ether : n-Hexane6 : 3 : 1This compound hybrids nih.govmdpi.com
n-Butyl ether : Ethyl acetate : Acetic acid60 : 40 : 5This compound from bacterial culture tandfonline.com
Hexane : Ethyl acetate : Acetic acid5 : 5 : 0.1Mixture containing this compound researchgate.net
Ethyl acetate : Hexanes : Acetic acid75 : 25 (with 2% acetic acid)This compound derivatives gvsu.edu

Visualization: After development, the separated spots on the TLC plate must be visualized. Since this compound and many of its derivatives are colorless, various methods are employed for their detection.

UV Light: A common non-destructive method involves using a UV lamp. unodc.org TLC plates containing a fluorescent indicator will glow (typically green) under short-wave UV light (254 nm), and compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots. libretexts.org this compound itself fluoresces blue under UV light. tandfonline.com

Iodine Vapor: Exposing the developed plate to iodine vapor in a sealed chamber is a simple and effective method. ijddr.inijpsonline.com Iodine sublimes and reacts with or adsorbs onto many organic compounds, rendering them visible as brown or yellow spots. tandfonline.com

Staining Reagents: Specific chemical reagents can be sprayed onto the plate to react with the compounds and produce colored spots. For this compound, spot tests on TLC plates have been performed with reagents such as selenium dioxide (purple), ninhydrin (B49086) (pink), and p-dimethylaminobenzaldehyde (yellow). tandfonline.com Other general-use stains like phosphomolybdic acid and permanganate can also be used. rsc.orglibretexts.org

Retardation Factor (Rf): The position of a compound on a developed TLC plate is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. unodc.org The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes. The presence of multiple spots in the lane of a synthesized product, each with a different Rf value, indicates the presence of impurities. gvsu.edu

The following table presents reported Rf values for this compound in different solvent systems.

CompoundMobile Phase SystemRf Value
This compoundn-Butyl ether : Ethyl acetate : Acetic acid (60:40:5)0.66 tandfonline.com
This compoundUnspecified (relative to Chloral hydrate)0.18 akjournals.com

The Rf values of derivatives will vary based on their structure and the specific chromatographic conditions. For instance, in a study of this compound derivatives, a product lane showed spots with Rf values of 0.94 and 0.80, indicating the presence of at least two compounds. gvsu.edu

Pharmacological and Medicinal Chemistry Research of Anthranilic Acid Derivatives

Anthranilic Acid as a Privileged Pharmacophore in Drug Discovery

This compound, or 2-aminobenzoic acid, and its analogues are recognized as possessing a privileged profile as pharmacophores in the rational development of pharmaceuticals. ijarse.comnih.govresearchgate.net A pharmacophore is a specific arrangement of molecular features necessary for a substance to interact with a biological target and trigger a response. The this compound scaffold is considered "privileged" because its structure is versatile and can bind to a range of different biological targets, making it a valuable starting point for drug discovery. ijarse.commdpi.com This versatility is due to its two reactive groups, a carboxylic acid and an amino group, located adjacent to each other on a benzene (B151609) ring. ijpsjournal.com These sites allow for extensive structural modifications, which has led to the creation of large libraries of compounds for screening and development. nih.govresearchgate.net this compound is a cost-effective and readily available precursor for the synthesis of numerous marketed drugs, including the fenamate class of anti-inflammatory agents, diuretics like furosemide, and antiallergic agents such as tranilast (B1681357). ijarse.comresearchgate.netijpsjournal.com

The development of potent drug candidates from the this compound scaffold relies heavily on the analysis of structure-activity relationships (SAR), which examines how changes in a molecule's structure affect its biological activity. nih.govijpsjournal.com SAR studies on this compound derivatives have yielded several key insights for identifying lead compounds:

Substitution on the this compound Ring : In general, substitutions directly on the this compound portion of the molecule tend to decrease biological activity. sciepub.com

The NH Bridge : The secondary amine (NH) group that links the this compound core to another aryl group is considered essential for anti-inflammatory activity. Replacing this NH group with other functionalities such as O, CH₂, S, or SO₂ significantly diminishes the compound's effectiveness. sciepub.com

Position of the Carboxylic Acid : The placement of the acidic carboxyl group is critical. Derivatives of this compound (ortho-aminobenzoic acid) are active, whereas analogues based on meta- or para-aminobenzoic acid are not. sciepub.com However, replacing the carboxylic acid group with an isosteric tetrazole group has been shown to have little effect on activity. sciepub.com

Substitution on the N-Aryl Ring : Modifications to the second aromatic ring (the N-aryl ring) can produce conflicting results depending on the specific assay used. sciepub.com For instance, in an ultraviolet erythema assay for anti-inflammatory activity, the order of effectiveness for monosubstitution was generally 3' > 2' > 4'. sciepub.com Conversely, in a rat paw edema assay, a 2'-chloro derivative was more potent than its 3'-chloro analogue. sciepub.com For disubstituted derivatives, a 2',3'-disubstitution pattern appears to be the most effective, as seen in mefenamic acid. sciepub.com

These SAR principles guide medicinal chemists in the targeted design and optimization of new derivatives with improved potency and selectivity. mdpi.commdpi.com

The this compound scaffold plays a fundamental role in modern drug development paradigms. nih.govresearchgate.net Its structural simplicity and reactive functional groups allow for the generation of large, diverse compound libraries. nih.govresearchgate.net This chemical tractability is crucial for the initial stages of drug discovery, where high-throughput screening is used to identify "hits"—compounds that show activity against a specific biological target.

Once hits are identified, the established SAR data for the this compound core allows for a more rational and efficient process of "lead optimization." nih.govresearchgate.net Chemists can systematically modify the hit structure based on known SAR principles to improve its potency, selectivity, and pharmacokinetic properties, ultimately developing a lead compound that is a suitable candidate for further preclinical and clinical trials. nih.govresearchgate.net Therefore, the this compound scaffold serves not just as a source of active molecules but as a robust platform for a comprehensive and systematic approach to drug design and development. nih.govijpsjournal.com

Therapeutic Applications and Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a wide array of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties. nih.govontosight.aiontosight.ai However, their most established and widespread therapeutic application is in the management of inflammation. ijpsjournal.comresearchgate.net

This compound derivatives are the basis for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known agents like mefenamic acid and flufenamic acid. ijpsjournal.comsciepub.com These compounds are recognized for their analgesic, anti-inflammatory, and antipyretic activities. sciepub.com The anti-inflammatory effects of these derivatives are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. ijpsjournal.comresearchgate.net Research has focused on synthesizing novel hybrids and derivatives to enhance this anti-inflammatory potential. nih.govresearchgate.netresearchgate.net

A common in vitro method for evaluating the anti-inflammatory potential of a compound is the inhibition of protein denaturation assay. nih.govmdpi.com Since inflammation can lead to the denaturation of proteins, a compound's ability to prevent this process, often using albumin, is a good indicator of its potential anti-inflammatory activity. nih.govrsc.org

Several studies have demonstrated the efficacy of this compound derivatives in this assay. For example, a novel hybrid, 4-chlorobenzyl 2-((4-chlorobenzyl)amino) benzoate (B1203000) (CCAB), showed a 95.4% inhibition of heat-induced albumin denaturation at a concentration of 100 μg/ml. rsc.org In another study, a series of this compound diamides demonstrated better protection against heat-induced denaturation than the established NSAIDs diclofenac (B195802) and acetylsalicylic acid. mdpi.com Research on other novel hybrids has identified compounds with significant albumin protection, sometimes exceeding that of standards like diclofenac and ibuprofen. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Select this compound Derivatives via Inhibition of Albumin Denaturation

Compound/DerivativeAssay DetailsResultStandard Drug(s)Source(s)
Hybrid 4bHeat-induced human albumin denaturationIC₅₀: 11 μg/mLDiclofenac, Ibuprofen nih.gov
Hybrid 4cHeat-induced human albumin denaturationIC₅₀: 13.6 μg/mLDiclofenac, Ibuprofen nih.gov
Hybrid 3 and Diamides 4a-eHeat-induced human albumin denaturationIC₅₀: 650 to 830 μg/mL (demonstrated better activity than standards)Diclofenac, Acetylsalicylic acid mdpi.com
CCABHeat-induced albumin denaturation95.4% inhibition at 100 μg/mLAspirin rsc.org
Quinoline-anthranilic acid hybrid (5b)Anti-denaturation and anti-proteinase assaysShowed significantly higher activity than other synthesized hybrids (5a, 5c) at 50 μg/mLNot specified nih.gov

To confirm the anti-inflammatory potential observed in in vitro tests, this compound derivatives are frequently evaluated in ex vivo and in vivo models. nih.gov A standard in vivo model is the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation. sciepub.comajol.infobohrium.com

Studies have shown that various this compound derivatives significantly reduce paw edema in this model. sciepub.comajol.info For instance, certain quinoline-anthranilic acid hybrids were found to significantly reduce edema in the right paw of rats that received carrageenan. nih.gov Similarly, thiazole (B1198619) derivatives of this compound demonstrated anti-inflammatory activity ranging from 29.7% to 69.6% in this assay, with some compounds showing greater efficacy than the reference drug. bohrium.com Beyond animal models, ex vivo immunohistochemical studies on tissues have also been used to confirm the anti-inflammatory potential of novel this compound hybrids, corroborating the findings from in vitro albumin denaturation assays. nih.govresearchgate.net

Anti-inflammatory Properties

Modulation of Interleukin-1 Expression

Interleukin-1 (IL-1) is a pro-inflammatory cytokine that plays a crucial role in inflammatory and immune responses. frontiersin.org Dysregulation of IL-1 expression is implicated in the pathogenesis of various inflammatory diseases. nih.govmdpi.com Research has shown that certain this compound derivatives can modulate the expression of IL-1, suggesting a potential mechanism for their anti-inflammatory effects.

Inhibition of Cyclooxygenases (COX enzymes)

A primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netsciepub.com COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov

Many this compound derivatives, often referred to as fenamates, are non-selective inhibitors of both COX-1 and COX-2. sciepub.compharmacy180.com However, extensive research has focused on developing derivatives with higher selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition. ijper.orgnih.gov

For instance, a study on two synthesized this compound derivatives, JS-3 and JS-4, demonstrated their inhibitory effects on both COX enzymes. ijper.org The in vitro COX-2 selectivity of JS-4 was found to be higher than that of JS-3. ijper.org Molecular docking studies have further supported the potential for these derivatives to exhibit greater selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. ijper.org The development of N-sulfonyl this compound derivatives has also been pursued to create compounds that specifically bind to and inhibit the COX-2 isoform. ijarse.com

Table 1: Cyclooxygenase (COX) Inhibition by this compound Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
JS-3 24.5 4.41 5.56
JS-4 58.9 4.3 13.70

Data sourced from a study on the anti-inflammatory activity of synthesized this compound derivatives. ijper.org

Analgesic Activity

Derivatives of this compound are well-recognized for their analgesic properties, which are largely attributed to their anti-inflammatory actions, particularly the inhibition of prostaglandin (B15479496) synthesis. sciepub.comgoogle.com By reducing inflammation, these compounds can alleviate pain associated with various conditions.

Several N-arylanthranilic acids have been central to the development of non-narcotic analgesics. sciepub.com Mefenamic acid, a prominent member of this class, is used for its analgesic and anti-inflammatory effects. pharmacy180.com Flufenamic acid, another derivative, also exhibits analgesic, anti-inflammatory, and antipyretic actions. sciepub.compharmacy180.com

Research has explored the synthesis of various new this compound derivatives to enhance their analgesic efficacy. For example, a series of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acids were synthesized and evaluated for their analgesic activity, with some compounds showing significant effects compared to standard drugs like aspirin. ijpsjournal.com Furthermore, N-(2,3-xylyl)this compound ester derivatives have demonstrated excellent analgesic activities, in some cases superior to reference compounds. google.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Insecticidal)

This compound derivatives have emerged as a versatile class of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and insecticidal properties. mdpi.comijpsjournal.comresearchgate.netnih.gov This wide range of bioactivity makes them promising candidates for the development of new antimicrobial agents to combat infectious diseases and control pests.

The structural diversity of this compound allows for the synthesis of a large library of derivatives with varied antimicrobial profiles. researchgate.netnih.gov For example, some derivatives have shown significant activity against various pathogens, including drug-resistant strains. gvsu.edugvsu.edu Research has also explored the antiviral potential of these compounds, with some derivatives showing activity against viruses like the tobacco mosaic virus and cucumber mosaic virus. ijarse.com Additionally, certain metal complexes of this compound derivatives have exhibited good antibacterial and antifungal activities. mdpi.comscispace.com

Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have demonstrated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. ijpsjournal.comwisdomlib.org The evaluation of newly synthesized hydrazone derivatives of this compound revealed antibacterial activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). wisdomlib.org

Metal complexes of this compound derivatives have also shown significant antibacterial properties. For instance, a Cd(II) complex of mixed ligands including this compound displayed promising inhibitory activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). mdpi.com Similarly, zinc complexes of certain this compound derivatives have exhibited notable activity against both E. coli and S. aureus. ijpsjournal.com However, it is noteworthy that not all derivatives display broad-spectrum activity; some studies have reported compounds with selective antifungal action but no significant antibacterial effects. nih.govnih.gov

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. gvsu.edugvsu.edu In response, researchers have focused on developing novel classes of antibiotics, with this compound derivatives showing considerable promise. gvsu.edugvsu.edumdpi.com

A novel class of antibiotics derived from anthranilic acids has been developed that exhibits antibacterial activity against MRSA. gvsu.edugvsu.edu Some of these compounds have shown effectiveness in vitro with minimum inhibitory concentrations (MICs) ranging from 2-64 µg/ml. gvsu.edu Further research has involved the microbial transformation of this compound, leading to the production of compounds like thielaviazoline, which has demonstrated moderate antibacterial activity against MRSA. semanticscholar.org The development of these derivatives offers a potential new avenue for treating infections caused by this challenging pathogen. researchgate.net

**Table 2: Antibacterial Activity of an this compound Derivative against *Staphylococcus aureus***

Compound Minimum Inhibitory Concentration (MIC) (µg/ml)
KU1-1-A 16

Data sourced from a study on novel antibiotics derived from anthranilic acids. gvsu.edu

Mechanisms of Antibacterial Action (e.g., UppS pathway inhibition)

One of the identified mechanisms of antibacterial action for some this compound derivatives is the inhibition of the undecaprenyl pyrophosphate synthase (UppS) pathway. mdpi.comfrontiersin.org UppS is a crucial enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for new antibacterial drugs. frontiersin.orgcarb-x.org

Researchers have successfully used virtual screening to identify this compound derivatives that act as inhibitors of E. coli UppS. frontiersin.org These derivatives are thought to mimic the structure of the enzyme's natural substrates. ijarse.comfrontiersin.org One particular compound demonstrated significant inhibitory potency and good antibacterial activity against an E. coli strain. frontiersin.org This discovery of a novel class of UppS inhibitors based on the this compound scaffold presents a promising starting point for the design of new antibacterial agents. frontiersin.org

Antifungal Activity (e.g., against Candida albicans)

Derivatives of this compound have demonstrated notable antifungal properties, particularly against Candida albicans, a prevalent fungal pathogen. nih.govd-nb.info Research into 4-substituted benzenesulfonamides of this compound has shown that these compounds can selectively inhibit the growth of C. albicans. nih.govd-nb.info Specifically, at a concentration of 4 μg/mL, these sulfonamides produced a 25-50% inhibition of the fungus. nih.govd-nb.info Further testing revealed that one of the sulfonamides with a nitro (NO2) substituent exhibited 50% inhibition against C. albicans at a higher concentration of 128 μg/mL. d-nb.info

Metal complexes of this compound derivatives have also been explored for their antifungal potential. A Cadmium(II) complex, in particular, showed promising inhibitory activity against C. albicans, along with several bacterial strains. mdpi.com

**Table 1: Antifungal Activity of this compound Derivatives against *Candida albicans***

Compound Type Organism Key Findings
4-Substituted Benzenesulfonamides of this compound Candida albicans 25-50% inhibition at 4 μg/mL. nih.govd-nb.info
2-Aminobenzoic Acid Derivatives Fluconazole-resistant Candida albicans Synergistic effect with fluconazole; downregulated genes for hyphal growth and adhesion. researchgate.net
Cadmium(II) Complex of this compound Candida albicans Promising inhibitory activity. mdpi.com
Antiviral Activity (e.g., inhibition of HCV NS5B polymerase)

This compound derivatives have emerged as a significant class of antiviral agents, with a primary focus on inhibiting the hepatitis C virus (HCV) NS5B polymerase. researchgate.netnih.gov This enzyme is essential for the replication of the viral RNA. researchgate.net The antiviral action of these derivatives stems from their ability to act as allosteric inhibitors of the NS5B polymerase. nih.gov

X-ray crystallography studies have revealed that these inhibitors bind to a specific site on the enzyme located between the thumb and palm regions, which is adjacent to the active site. nih.gov This binding induces a conformational change that ultimately blocks the enzyme's function. Through molecular modeling and structure-activity relationship (SAR) studies, researchers have been able to optimize the initial compounds, leading to the development of a series of potent and selective NS5B inhibitors with IC50 values as low as 10 nM. nih.gov These optimized compounds have also demonstrated inhibitory effects on the HCV replicon in cell cultures. nih.gov

The therapeutic potential of this compound derivatives extends to their use in managing various metabolic disorders, and their antiviral properties are a key aspect of their broad pharmacological profile. researchgate.netnih.gov

Table 2: Antiviral Activity of this compound Derivatives

Target Mechanism of Action Key Findings
Hepatitis C Virus (HCV) NS5B Polymerase Allosteric inhibition. nih.gov Potent and selective inhibitors with IC50 values as low as 10 nM. nih.gov
HCV Replicon Inhibition in cultured HUH7 cells. Effective inhibition of viral replication in a cellular model. nih.gov
Insecticidal Activities

This compound derivatives, particularly anthranilic diamides, are recognized for their insecticidal properties. nih.govekb.eg These compounds have been developed into commercial insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole. ijpsjournal.com The primary target of these insecticides is the ryanodine (B192298) receptor in insects, which leads to the uncontrolled release of calcium and results in muscle dysfunction and paralysis.

Recent research has focused on synthesizing novel anthranilic diamide (B1670390) insecticides to discover compounds with enhanced activity and safety profiles. In one study, a series of chlorantraniliprole derivatives containing an indane moiety were synthesized and tested against the oriental armyworm, Mythimna separata. mdpi.com The results showed that all the synthesized compounds possessed good insecticidal activity. mdpi.com Notably, at a concentration of 0.8 mg/L, one of the compounds demonstrated 80% insecticidal activity, which was slightly better than that of chlorantraniliprole. mdpi.com Structure-activity relationship (SAR) analysis indicated that the indane group, especially in the R-configuration, significantly influenced the insecticidal efficacy. mdpi.com

Another study explored anthranilic diamides containing acylthiourea and acylurea linkers. researchgate.net Several of these compounds exhibited good larvicidal activities against the oriental armyworm at a concentration of 2.5 mg/L, with one compound showing 60% insecticidal activity at 0.5 mg/L. researchgate.net Interestingly, some of these compounds also displayed fungicidal activities. researchgate.net

Table 3: Insecticidal Activity of this compound Derivatives

Compound Type Target Pest Key Findings
Chlorantraniliprole derivatives with indane Mythimna separata Good insecticidal activity; one compound showed 80% activity at 0.8 mg/L. mdpi.com
Anthranilic diamides with acylthiourea/acylurea Oriental armyworm, mosquito larvae, diamondback moth Good larvicidal activity against oriental armyworm at 2.5 mg/L. researchgate.net

Anticancer and Cytotoxic Activities

Derivatives of this compound have been extensively investigated for their potential as anticancer and cytotoxic agents. researchgate.netnih.govekb.eg These compounds have shown promise in targeting various cancer cell lines and pathways. google.com

For instance, N-(4-(3-hydroxy-1-adamantyl)phenyl)-anthranilic acid is a derivative that has been explored for its anticancer effects, which may include inhibiting cell proliferation and inducing apoptosis. ontosight.ai Similarly, isatin (B1672199) this compound Schiff base derivatives and their metal complexes have demonstrated a range of biological activities, including anticancer properties. ejpmr.com

In one study, novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against sixty human tumor cell lines from nine different cancer types. google.com The results revealed that some esters of N-(2-(trifluoromethyl) pyridin-4-yl)this compound had significant inhibitory properties against a wide array of these cell lines, with antiproliferative activity in the nanomolar to low micromolar concentration range. google.com

Furthermore, 4-substituted benzenesulfonamides of this compound have displayed selective cytotoxic effects. nih.gov Specifically, these compounds, with the exception of one, showed cytotoxicity towards MOLT-3 cells. nih.gov The sulfonamide with an electron-withdrawing nitro group exhibited the highest cytotoxicity. nih.gov

Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This has been observed in various studies involving different derivatives.

For example, anthranilamide and anthranilic diamide derivatives have been synthesized and shown to induce apoptosis in a dose-dependent manner in HCT 116, MDA-MB-231, and VEGFR-2 cells. ijarse.com This induction of apoptosis led to the arrest of the cell cycle in the G1 and S phases, thereby inhibiting cell proliferation. ijarse.com The antiproliferative activity was particularly prominent in compounds that had flexible linkers between the amino group of the anthranilamide and an aromatic ring. ijarse.com

Another study reported that a specific this compound derivative suppressed the proliferation of both HTC-116 and MDAMB-231 cell lines by inducing apoptosis, as confirmed by flow cytometric analysis. ijpsjournal.com The ability of these derivatives to trigger apoptosis makes them promising candidates for the development of new anticancer therapies. researchgate.netnih.gov

Suppression of Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial pathway in embryonic development that, when abnormally activated in adults, can contribute to the development of solid tumors. ijarse.com this compound derivatives have been identified as potent inhibitors of this pathway. researchgate.netnih.gov

Research has led to the development of anthranilamide derivatives that effectively inhibit the Hedgehog pathway and exhibit anti-proliferative activities against Daoy cells, which are characteristic of medulloblastoma. ijarse.com The dysregulation of the Hedgehog pathway is implicated in the conversion of adult stem cells into cancer stem cells, making its inhibition a valuable strategy in cancer treatment. ijarse.com The ability of this compound analogues to suppress this pathway highlights their potential in targeting cancer stem cells and preventing tumor growth. mdpi.comnih.gov

Blockade of Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that plays a central role in cell proliferation, differentiation, and survival. ijarse.com Abnormal MAPK signaling can lead to uncontrolled cell growth and reduced apoptosis, which are hallmarks of cancer. ijarse.com this compound derivatives have been shown to possess anticancer activity by inhibiting the MAPK signaling pathway. researchgate.net

N-phenyl this compound derivatives, for example, have been investigated for their impact on MAPK-5 signaling pathways. ijarse.com By blocking this pathway, these derivatives can interfere with tumor development and oncogenesis. ijarse.com The MAPK pathway is highly interconnected, and its dysregulation is linked to various cancers. ijarse.com Therefore, the ability of this compound derivatives to inhibit this pathway makes them valuable candidates for cancer therapy. researchgate.netnih.gov

Table 4: Anticancer Mechanisms of this compound Derivatives

Mechanism Pathway/Target Cell Lines/Model Key Findings
Induction of Apoptosis Cell Cycle Arrest (G1 and S phases) HCT 116, MDA-MB-231, VEGFR-2 Dose-dependent induction of apoptosis and inhibition of proliferation. ijarse.com
Suppression of Hedgehog Signaling Hedgehog Pathway Daoy cells Potent inhibition of the pathway and anti-proliferative activity. ijarse.com
Blockade of MAPK Pathway MAPK Signaling Cascade Not specified Inhibition of the pathway, interfering with tumor development. researchgate.netijarse.com
Inhibition of Aldo-Keto Reductase Enzymes

This compound derivatives have emerged as noteworthy inhibitors of aldo-keto reductase (AKR) enzymes, which are implicated in the progression of various diseases. researchgate.netmdpi.com Research has demonstrated that these derivatives can exhibit inhibitory activity against AKR1C isoenzymes, with some showing selectivity for specific isoforms. nih.gov

A study focused on N-benzoyl this compound derivatives revealed their potential to inhibit AKR1C1, AKR1C2, and AKR1C3 isoforms with potencies in the low micromolar range. nih.govnih.gov Within this series, five compounds were identified as selective inhibitors of AKR1C3. nih.govnih.gov Notably, two of these derivatives displayed significant inhibitory activity against AKR1C3, with IC₅₀ values of 0.31 μM and 0.35 μM, respectively. nih.gov The straightforward synthesis of these derivatives suggests potential for further structural modifications to enhance their inhibitory potency and selectivity. nih.gov The known antineoplastic effects of some nonsteroidal anti-inflammatory drugs (NSAIDs) that are also this compound derivatives, like mefenamic acid, may be partly explained by their inhibition of AKR1C enzymes. nih.gov

Table 1: Inhibitory Activity of N-Benzoyl this compound Derivatives against AKR1C3

Compound IC₅₀ (μM) for AKR1C3
Derivative 1 0.31
Derivative 2 0.35

Data sourced from a study on N-benzoyl this compound derivatives as selective inhibitors of aldo-keto reductase AKR1C3. nih.gov

P-glycoprotein Inhibitors for Drug Resistance in Cancer Cells

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of P-glycoprotein (P-gp), a membrane transporter that effluxes anticancer drugs from tumor cells. nih.govaacrjournals.orgaacrjournals.org this compound derivatives have been investigated as P-gp inhibitors to reverse this resistance. wipo.intresearchgate.netmdpi.com

One such derivative, XR9576, has demonstrated potent and specific inhibition of P-gp. nih.govaacrjournals.orgaacrjournals.org In vitro studies using various human and murine MDR cell lines showed that XR9576 could potentiate the cytotoxicity of several common chemotherapy agents, including doxorubicin (B1662922), paclitaxel, etoposide, and vincristine. nih.govaacrjournals.orgaacrjournals.org Complete reversal of resistance was achieved at nanomolar concentrations of XR9576 (25–80 nM). nih.govaacrjournals.orgaacrjournals.org Further investigations revealed that XR9576 inhibits P-gp-mediated drug efflux, with its effects persisting for over 22 hours after its removal, suggesting it is not a substrate for P-gp transport itself. nih.gov In a solid tumor model using multicellular spheroids, XR9576 was able to restore the cytotoxic efficacy of both doxorubicin and vinblastine (B1199706) in P-gp-expressing resistant cells. nih.gov These findings highlight the potential of this compound derivatives to overcome P-gp-mediated MDR in cancer treatment. nih.govnih.gov

Inhibition of Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound derivatives have been identified as a novel class of antiangiogenic agents that target the vascular endothelial growth factor (VEGF) receptor kinases. nih.gov

Specifically, two anthranilamide derivatives, 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide, have shown potent and selective inhibition of recombinant VEGFR-2 and VEGFR-3 kinases. nih.gov These compounds effectively penetrate cells and have demonstrated the ability to inhibit VEGF-induced angiogenesis in an implant model, with ED₅₀ values of 7 mg/kg. nih.gov In a mouse model of orthotopic melanoma, these derivatives significantly inhibited both primary tumor growth and the formation of spontaneous peripheral metastases. nih.gov Another this compound derivative, Tranilast, originally developed as an anti-allergy medication, has also been shown to inhibit angiogenesis. ijpsjournal.com Furthermore, this compound sulfonamides, such as A-800141, have been identified as orally active inhibitors of methionine aminopeptidase-2 (MetAP2), an enzyme critical for angiogenesis, and have demonstrated broad anticancer activity in various tumor models. pnas.org

In vitro and in vivo Antiproliferative Efficacy

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, both in laboratory settings and in living organisms. acs.orgresearchgate.net

Structural modifications of the flufenamic acid scaffold, a known this compound derivative, have led to the creation of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)this compound. acs.orgresearchgate.net These compounds have exhibited in vitro growth inhibitory properties against human tumor cell lines at nanomolar to low micromolar concentrations. acs.orgresearchgate.net One particular pyridinyl ester from this series showed exceptionally potent in vitro antiproliferative efficacy, with GI₅₀ values below 10⁻⁷ M in a wide range of human tumor cell lines. acs.orgresearchgate.net This compound also demonstrated moderate inhibitory properties in in vivo models, including the hollow fiber assay and human tumor xenografts. acs.org

Other research has identified anthranilamide derivatives as potent inhibitors of the hedgehog signaling pathway, which is often dysregulated in cancer, leading to antiproliferative effects. ijarse.com Additionally, certain N-(alkylcarbonyl)this compound derivatives have shown immunosuppressive effects by inhibiting the proliferation of T-cells, a mechanism that can also be relevant in controlling the growth of certain cancers. nih.gov Furthermore, novel this compound derivatives have been discovered to inhibit the function of Far Upstream Element Binding Protein 1 (FUBP1), a protein that regulates the expression of the oncogene c-Myc, thereby reducing the growth of pancreatic cancer cells. nih.gov

Table 2: In Vitro Antiproliferative Activity of a Pyridinyl Ester Derivative

Cell Line Panel GI₅₀ Concentration
Various Human Tumor Cell Lines < 10⁻⁷ M

Data based on research into (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)this compound. acs.orgresearchgate.net

Antidiabetic Potential

This compound derivatives have shown promise as potential therapeutic agents for managing diabetes through various mechanisms. mdpi.comijpsjournal.com

Regulation of α-glucosidase Activity

α-Glucosidase is an enzyme located in the intestine that breaks down carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay glucose absorption and help manage blood sugar levels. nih.gov this compound derivatives have been explored as α-glucosidase inhibitors. ijarse.comijpsjournal.com

Metal complexes of this compound derivatives have been identified as a new class of non-competitive α-glucosidase inhibitors. researchgate.net In one study, silver(I) complexes of various this compound derivatives demonstrated inhibitory activity at the nanomolar scale. researchgate.net The most potent among them was 3,5-di-chlorothis compound silver(I), with an IC₅₀ value of 3.21 nmol L⁻¹. researchgate.net

Furthermore, a series of newly synthesized N-pyridyl anthranilate diamide derivatives exhibited potent inhibitory effects against α-glucosidase, with some compounds showing IC₅₀ values in the nanomolar range. nih.govmdpi.comnih.gov The most effective derivative in one study, which incorporated a dihydroxy-substituted phenyl fragment, displayed an IC₅₀ of 0.01247 ± 0.01 µM. mdpi.comnih.gov In vivo testing of a highly potent α-glucosidase inhibitor from this series on diabetic rats showed a significant reduction in blood glucose levels. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives

Derivative Type Compound IC₅₀
Silver(I) Complex 3,5-di-chlorothis compound silver(I) 3.21 nmol L⁻¹
N-pyridyl Anthranilate Diamide Derivative with dihydroxy substituted phenyl fragment 0.01247 ± 0.01 µM

Data compiled from studies on metal complexes and diamide derivatives of this compound. researchgate.netmdpi.comnih.gov

Inhibition of Glycogen (B147801) Phosphorylase Enzymes

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen to release glucose into the bloodstream. researchgate.net Inhibiting GP can therefore help to lower blood glucose levels, making it a target for type 2 diabetes treatment. researchgate.net

Research has shown that this compound diamide derivatives can act as dual inhibitors, targeting both α-glucosidase and glycogen phosphorylase. researchgate.netijarse.commdpi.com A series of N-pyridyl anthranilate derivatives, which included hybrids of benzylamine, sulfonamides, and benzylidine fragments, were found to have potent inhibitory activity against GP. nih.govmdpi.com The most active compounds in one study, which featured terminal sulfapyridine (B1682706) and dihydroxy substituted phenyl fragments, exhibited IC₅₀ values in the nanomolar range. nih.govmdpi.com Specifically, one of the most effective derivatives against glycogen phosphorylase had an IC₅₀ of 0.01372 ± 0.03 µM. mdpi.comnih.gov These findings suggest that this compound derivatives hold potential for the development of new antidiabetic drugs that act on multiple targets. mdpi.comnih.gov

Table 4: Glycogen Phosphorylase Inhibitory Activity of N-pyridyl Anthranilate Diamides

Compound Feature IC₅₀ (µM)
Terminal Sulfapyridine & Dihydroxy Substituted Phenyl Fragments 0.01372 ± 0.03

Data from a study on the dual inhibitory activity of novel this compound derivatives. mdpi.comnih.gov

Antiglycation Potential and Effects on AGEs-mediated Processes

This compound derivatives have demonstrated notable potential as antiglycation agents. Glycation is a non-enzymatic reaction between proteins and sugars that results in the formation of Advanced Glycation Endproducts (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications.

Research has shown that novel synthetic derivatives of anthranilate can inhibit the formation of AGEs. google.com In one study, a series of this compound derivatives were evaluated for their ability to prevent the glycation of human serum albumin (HSA) induced by fructose. Several compounds within this series exhibited significant antiglycation activity. google.comresearchgate.net For instance, compound 1 (2-(2,4-dinitroanilino)benzoic acid) and compound 14 showed remarkable inhibitory effects, with IC50 values of 67.2 ± 0.004 µM and 84.8 ± 0.003 µM, respectively. This activity was comparable to or even better than the reference compound, rutin (B1680289) (IC50 = 70 ± 0.5 µM). google.com

Furthermore, the most potent of these derivatives was investigated for its effects on AGEs-mediated processes in rat hepatocytes. The study found that fructose-derived AGEs (Fru-AGEs) induced intracellular generation of reactive oxygen species (ROS) and subsequently impaired hepatocyte proliferation. The this compound derivative, at various concentrations, was able to mitigate this AGE-induced intracellular oxidative stress. google.com Specifically, it significantly reduced the generation of ROS, thereby protecting the hepatocytes from the damaging effects of AGEs. google.comnih.gov These findings highlight the therapeutic potential of this compound derivatives in preventing the formation of AGEs and ameliorating their pathological consequences. google.comlongdom.org

Table 1: Antiglycation Activity of this compound Derivatives

Compound IC50 (µM)
Compound 1 (2-(2,4-dinitroanilino)benzoic acid) 67.2 ± 0.004
Compound 14 84.8 ± 0.003
Rutin (Reference) 70 ± 0.5

This table displays the half-maximal inhibitory concentration (IC50) of selected this compound derivatives against protein glycation, with Rutin as a reference compound.

Role in Tryptophan-Kynurenine Pathway and Diabetes

This compound is a key metabolite in the tryptophan-kynurenine pathway (TKP), which is the primary route for tryptophan degradation in the body. oatext.comnih.govmdpi.com Dysregulation of the TKP has been increasingly linked to the pathophysiology of both type 1 (T1D) and type 2 (T2D) diabetes. oatext.comnih.govdoaj.org

In the context of diabetes, the metabolism of tryptophan through the kynurenine (B1673888) pathway is of significant interest. mdpi.com More than 95% of free tryptophan is metabolized via this pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). oatext.comnih.gov These enzymes convert tryptophan to kynurenine, which is a precursor for several bioactive molecules, including this compound, kynurenic acid, and xanthurenic acid. oatext.comnih.govmp.pl

Clinical studies have revealed distinct alterations in TKP metabolites in diabetic patients. One of the most notable findings is the significant elevation of plasma this compound concentrations in individuals with T1D, a feature not observed in T2D patients or non-diabetic controls. oatext.comnih.gov One study reported that this compound levels were 2.3-fold higher in T1D patients compared to both T2D patients and healthy subjects. oatext.com This elevation in this compound might be a specific characteristic of T1D. oatext.comnih.gov It has been suggested that this shift towards this compound formation in T1D could be influenced by factors such as riboflavin (B1680620) deficiency. oatext.comnih.gov Furthermore, elevated this compound has been found to predict the development of gestational diabetes. oatext.comnih.gov

Conversely, other research has indicated a decrease in this compound concentrations in T1D patients when compared to a control group. mp.pl The reasons for these conflicting findings are not yet fully understood but may relate to differences in study populations and methodologies. mp.pl In T2D, while some kynurenine pathway metabolites are altered, a marked increase in this compound is not a consistent finding. nih.govmdpi.com The transformation of tryptophan along the kynurenine-3-hydroxykynurenine-xanthurenic acid pathway is thought to produce more diabetogenic metabolites, contributing to insulin (B600854) resistance. mdpi.com The role of this compound and its derivatives as potential antidiabetic agents is an area of active investigation. mp.pl

Neuroprotective Applications and Neurological Effects

This compound and its derivatives have been reported to possess neuroprotective properties and exert various effects on the nervous system. nih.govmdpi.com The literature suggests a dual role for this compound, where it can be either neuroprotective or neurotoxic depending on the specific context and local conditions within the brain. encyclopedia.pubescholarship.org

Downregulation of Pathways in Neuropathological Features and Neurodegeneration

Research indicates that derivatives of this compound have neuroprotective applications due to their ability to downregulate key pathways involved in the manifestation of neuropathological features and neurodegeneration. nih.govmdpi.comresearchgate.net These compounds are being explored for their therapeutic potential in a range of neurodegenerative conditions. google.com

The kynurenine pathway, from which this compound is derived, is a critical point of interest in neurodegeneration. mdpi.com The pathway branches at kynurenine, leading to the formation of both neurotoxic and neuroprotective compounds. mdpi.commdpi.com The neurotoxic branch includes metabolites like 3-hydroxykynurenine and quinolinic acid, which can induce neuronal damage and oxidative stress. mdpi.com In contrast, the branch leading to kynurenic acid is generally considered neuroprotective. mdpi.com

This compound itself has a complex role. It can inhibit the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which is responsible for converting 3-hydroxythis compound to the neurotoxin quinolinic acid. researchgate.net This inhibitory action could be a potential neuroprotective mechanism. researchgate.net Additionally, this compound has been shown to have antioxidant effects and can act as an iron chelator, which may help to limit iron-mediated oxidative damage in neurological diseases. researchgate.net However, some studies also associate this compound with the neurotoxic branch of the kynurenine pathway. encyclopedia.pub

Role in the Gut-Brain Axis

This compound is emerging as a significant molecule in the communication between the gut and the brain, known as the gut-brain axis. encyclopedia.pubnih.gov It is produced by both the host and the gut microbiota from the essential amino acid tryptophan. encyclopedia.pubnih.gov The gut microbiome has the functional capacity to metabolize tryptophan through the kynurenine pathway, producing this compound and other neuroactive compounds. encyclopedia.pubmdpi.com

The balance of tryptophan-derived metabolites, including this compound, is crucial for neurological homeostasis. nih.govmdpi.com An imbalance can trigger or worsen neurological diseases. nih.govmdpi.com The gut microbiota plays a major role in influencing the levels of these bioactive compounds, which can then circulate systemically and affect brain function. mdpi.com For instance, germ-free mice show altered levels of tryptophan and its metabolites compared to mice with a normal gut microbiome. encyclopedia.pub

Specific gut bacteria have been identified that can produce this compound. encyclopedia.pub For example, Prevotella UCG-003 was found to be strongly correlated with an increase in this compound under cold stress conditions in pigs. encyclopedia.pub Furthermore, research has linked specific bacteriophages in the gut to altered levels of circulating this compound. ciberisciii.es Lower levels of this compound were associated with a specific bacteriophage from the Microviridae family, which in turn was linked to food addiction and obesity. ciberisciii.esgoherohealth.com Supplementation with this compound in animal models has been shown to reduce food addiction-like behaviors, suggesting a protective role. ciberisciii.esgoherohealth.com

Correlation with Depressive Symptoms and Major Depressive Disorder

The link between this compound and depression is complex and, at times, contradictory. encyclopedia.pubmdpi.com Several studies have investigated the levels of this compound in individuals with major depressive disorder (MDD), with varying results.

One line of research suggests that increased levels of this compound are associated with a higher risk of developing MDD. neurosciencenews.comfujita-hu.ac.jp A study on patients undergoing treatment for Hepatitis C with interferon-alpha, a treatment known to induce depressive symptoms, found that increased concentrations of this compound over a 24-week period were significantly associated with a diagnosis of MDD. encyclopedia.pubnih.govjpn.caresearchgate.netnih.gov Specifically, at week 24, participants with higher this compound concentrations had a significantly greater risk of an MDD diagnosis. jpn.canih.govjpn.ca Another study found that patients at risk of depression had elevated serum levels of this compound compared to healthy controls, and that an increase in these levels over time correlated with a worsening of clinical depression scores. neurosciencenews.comfujita-hu.ac.jp

In contrast, another study reported an inverse correlation between circulating this compound and the severity of depression, although this finding was dependent on sex, being more pronounced in women. encyclopedia.pubmdpi.comresearchgate.net However, it is important to note that there are also conflicting studies that show no significant correlation between depressive symptoms and the concentration of this compound in the blood. encyclopedia.pubmdpi.com These discrepancies may be due to confounding factors in human studies, such as medication use and biological sex, which can affect the levels of tryptophan metabolites. encyclopedia.pub

Table 2: Studies on this compound and Depression

Study Focus Key Finding
Hepatitis C Treatment-Induced Depression Increased this compound concentrations were associated with a higher risk of MDD diagnosis. encyclopedia.pubnih.govjpn.caresearchgate.netnih.gov
Patients at Risk for Depression Elevated serum this compound levels correlated with increased risk and severity of depression. neurosciencenews.comfujita-hu.ac.jp
Circulating this compound in MDD An inverse correlation was found between this compound levels and depression severity, particularly in women. encyclopedia.pubmdpi.comresearchgate.net

This table summarizes key findings from different studies investigating the relationship between this compound and major depressive disorder.

Association with Schizophrenia and Parkinson's Disease

Elevated levels of this compound have been observed in patients with both schizophrenia and Parkinson's disease. encyclopedia.pubresearchgate.net this compound is often considered part of the neurotoxic branch of the kynurenine pathway, which also includes quinolinic acid and 3-hydroxykynurenine. encyclopedia.pubresearchgate.net

In the context of schizophrenia, research has shown that serum concentrations of this compound can be significantly increased, with one study reporting levels twice as high in patients with schizophrenia compared to a control group. encyclopedia.pubresearchgate.netnih.gov This finding was confirmed in a rat model study. researchgate.net The increase in this compound was not found to be correlated with the use of antipsychotic medication. researchgate.net The dysregulation of the tryptophan-kynurenine pathway is a leading hypothesis for the mechanisms underlying schizophrenia, and the elevated levels of this compound are thought to contribute to the pathophysiology of the disease, potentially through the augmentation of autoimmune processes. researchgate.netnih.govpreprints.org this compound is therefore being investigated as a potential biomarker and therapeutic target for schizophrenia. researchgate.netnih.govpreprints.org

Elevated serum levels of this compound have also been measured in individuals diagnosed with Parkinson's disease. encyclopedia.pubresearchgate.net While the exact role of this compound in the pathogenesis of Parkinson's disease is still being elucidated, its association with this neurodegenerative disorder further points to the importance of the kynurenine pathway in neurological health and disease.

Anticoagulant and Antiallergic Properties

This compound derivatives have been identified as possessing both anticoagulant and antiallergic properties. mdpi.comresearchgate.net These activities are attributed to the versatile chemical scaffold that this compound provides, allowing for the synthesis of a wide array of derivatives with diverse pharmacological effects. researchgate.net

Marketed drugs derived from this compound, such as betrixaban (B1666923) and tranilast, exemplify these properties. ijpsjournal.comijpsjournal.comekb.eg Betrixaban functions as an anticoagulant, while tranilast is utilized for its antiallergic effects. ijpsjournal.comijpsjournal.comekb.eg The development of these drugs highlights the therapeutic potential of the this compound core in designing molecules that can modulate biological pathways associated with coagulation and allergic responses. mdpi.comresearchgate.net

The anti-allergic agent N-(3',4'-dimethoxycinnamoyl) this compound serves as another example of a derivative with therapeutic applications. ijpsjournal.comijpsjournal.com Research into these derivatives is ongoing, with a focus on understanding the structure-activity relationships that govern their anticoagulant and antiallergic effects to develop new and improved therapeutic agents. researchgate.net

Diuretic Properties

Certain derivatives of this compound are recognized for their diuretic effects, most notably the widely used pharmaceutical agent, furosemide. ijpsjournal.comijpsjournal.comekb.egnih.gov Furosemide, a potent loop diuretic, is structurally derived from this compound and is a cornerstone in the management of fluid retention associated with various medical conditions. ijpsjournal.comnih.govwikipedia.org

The diuretic action of some this compound derivatives stems from their ability to inhibit carbonic anhydrase, an enzyme crucial for regulating fluid and electrolyte balance. ontosight.ai For instance, N-(3-carboxypropyl)-4-chloro-5-sulfamoyl this compound has been investigated for its potential as a diuretic and antihypertensive agent due to the presence of a sulfamoyl group which contributes to its inhibitory effect on carbonic anhydrase. ontosight.ai The exploration of this compound derivatives as diuretics continues to be an active area of research, aiming to develop new agents with improved efficacy and safety profiles. mdpi.comresearchgate.net

Spasmolytic Activity

Recent research has highlighted the potential of this compound derivatives as spasmolytic agents. Hybrid molecules synthesized from this compound and substituted 2-phenylethylamines have demonstrated notable spasmolytic capabilities. researchgate.netbookpi.org These findings are supported by both in silico predictions and ex vivo experiments. researchgate.netnih.gov

In one study, a novel hybrid of this compound and 2-(3-chlorophenyl)ethylamine (B57567), along with its subsequent diamide derivatives, was synthesized. nih.govresearchgate.net The resulting compounds were found to possess spasmolytic properties, suggesting that combining the structural features of this compound with other pharmacologically active moieties can lead to new therapeutic candidates for conditions involving smooth muscle spasms. researchgate.netresearchgate.net The investigation into these hybrid molecules has shown that they can inherit and even exhibit enhanced spasmolytic effects compared to parent compounds, making them promising leads for further drug development. researchgate.netresearchgate.net

Antioxidant Activity

This compound and its derivatives have been investigated for their antioxidant properties. ontosight.aiontosight.ai While this compound itself is considered a poor primary antioxidant in terms of scavenging peroxyl radicals, it demonstrates effectiveness as a secondary antioxidant through metal chelation. researchgate.net This mechanism involves binding to metal ions like Cu(II), which can prevent them from participating in reactions that generate harmful hydroxyl radicals. researchgate.net

Derivatives of this compound have also shown direct antioxidant activity. For example, quinazolinone derivatives synthesized from this compound have been evaluated for their ability to scavenge free radicals. journalgrid.com In studies using DPPH and hydrogen peroxide assays, these compounds exhibited significant antioxidant effects. journalgrid.com Specifically, certain synthesized quinazolinone analogues demonstrated potent in vitro antioxidant activity when compared to standard antioxidants like ascorbic acid. journalgrid.com This suggests that the this compound scaffold can be a useful template for developing novel antioxidant agents. ontosight.aijournalgrid.com

Inhibition of Matrix Metalloproteinases (MMPs)

This compound derivatives have emerged as a significant class of inhibitors for matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. mdpi.com Aberrant MMP activity is implicated in various diseases, making their inhibition a key therapeutic strategy. cnrs.fr

Specifically, 3-substituted anthranilate hydroxamic acids have been synthesized and shown to inhibit MMPs. ijpsjournal.com Further research has led to the development of this compound-based inhibitors that are potent against MMP-9 and MMP-13. unl.edu For example, a 3-methyl derivative of a sulfonylated anthranilate hydroxamic acid was found to be significantly more potent than its unsubstituted counterpart. unl.edu

The incorporation of basic amines into the this compound structure has also yielded potent and selective inhibitors. One such derivative, a piperazine (B1678402) compound, was identified as an orally active inhibitor of both MMP-9 and MMP-13. nih.gov Additionally, conjugates of hyaluronic acid with this compound have demonstrated inhibitory effects on MMP-2. cnrs.fr At a concentration of 0.27 µM, these conjugates inhibited enzyme activity by approximately 70%. cnrs.fr

Table 1: Inhibition of MMPs by this compound Derivatives

Derivative ClassTarget MMPsKey Findings
3-Substituted Anthranilate Hydroxamic AcidsMMPsDemonstrated inhibitory activity. ijpsjournal.com
3-Methyl Anthranilate Hydroxamic AcidMMP-9, MMP-13An order of magnitude more potent than the unsubstituted analog. unl.edu
Piperazine-containing this compoundMMP-9, MMP-13Potent, selective, and orally active inhibitor. nih.gov
Hyaluronic Acid-Anthranilic Acid ConjugatesMMP-2~70% inhibition at 0.27 µM. cnrs.fr

Cholecystokinin Receptor Antagonism

Derivatives of this compound, particularly this compound diamides, have been identified as a class of non-peptide antagonists for the cholecystokinin-1 (CCK1) receptor. nih.govnih.govuoa.gr Cholecystokinin is a hormone and neurotransmitter involved in various gastrointestinal functions. nih.govjst.go.jp

The lead compound in this class, VL-0395, features a structure with pharmacophores derived from the C-terminal tetrapeptide of CCK. uoa.gr Structure-activity relationship (SAR) studies have been conducted to optimize the C-terminal end of the this compound scaffold. These studies have shown that the affinity for the CCK1 receptor is dependent on the nature of the amino acid side chain. uoa.gr

Further research has led to the identification of new ligands with significantly improved affinity compared to the original lead compound. nih.gov For instance, the modification of the C-terminal pharmacophoric group of VL-0395 has yielded derivatives with enhanced affinity and the potential for modulated selectivity between CCK receptor subtypes. nih.gov This line of research demonstrates that the this compound framework is a viable scaffold for developing potent and selective CCK1 receptor antagonists. nih.govuoa.gr

Pharmacological Mechanism Studies and Target Identification

The pharmacological versatility of this compound derivatives stems from their ability to interact with a wide range of biological targets. researchgate.net The core structure, featuring adjacent carboxylic acid and amino groups, allows for extensive chemical modifications, leading to a large library of compounds with diverse mechanisms of action. researchgate.netijpsjournal.com

One of the key mechanisms identified is enzyme inhibition. Derivatives have been shown to inhibit various enzymes, including:

Matrix Metalloproteinases (MMPs) : this compound-based hydroxamic acids act as inhibitors of MMPs like MMP-1, MMP-9, and MMP-13 by chelating the active site zinc ion. ijpsjournal.comunl.edunih.gov

Carbonic Anhydrase : The sulfamoyl group in certain derivatives is responsible for the inhibition of this enzyme, leading to diuretic effects. ontosight.ai

α-Glucosidase : Metal complexes of this compound derivatives have been identified as non-competitive inhibitors of α-glucosidase, a target in diabetes management. mdpi.com

Aldo-keto reductases : These enzymes are also targeted by this compound derivatives. researchgate.netresearchgate.net

Beyond enzyme inhibition, this compound derivatives engage with various cellular signaling pathways. They can act as:

Receptor Antagonists : Diamide derivatives serve as antagonists for cholecystokinin-1 (CCK1) receptors. nih.govnih.gov

Inhibitors of Signaling Pathways : They have been found to inhibit the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway. researchgate.netresearchgate.net

Inducers of Apoptosis : Certain derivatives can trigger programmed cell death. researchgate.netresearchgate.net

Target identification for novel derivatives often involves a combination of in silico modeling, such as PASS (Prediction of Activity Spectra for Substances), and experimental validation through in vitro and ex vivo assays. nih.govnih.gov For example, the spasmolytic activity of certain hybrids was first predicted computationally and then confirmed through laboratory experiments. researchgate.netnih.gov Furthermore, studies on antitubercular derivatives revealed that while they can inhibit the enzyme MabA, their primary mechanism of action in whole bacteria appears to be the induction of intrabacterial acidification due to the carboxylic acid moiety, highlighting that the ultimate pharmacological effect can sometimes differ from the initially identified molecular target. mdpi.com

Molecular Docking Simulations to Determine Binding Affinity and Interaction Mode

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the research of this compound derivatives, docking simulations are instrumental in understanding their binding affinities and interaction modes with various biological targets.

For instance, molecular docking studies have been employed to investigate the interaction of novel this compound hybrids with human serum albumin (HSA) to elucidate their anti-inflammatory activities. nih.govmdpi.comresearchgate.net These simulations help in identifying the key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonding, that stabilize the complex. ijarse.comgvsu.edu

In the context of anticancer research, docking studies have been used to predict the binding of newly designed this compound derivatives to the active site of the farnesyltransferase receptor (FXR), revealing that these compounds can be well-docked into the ligand-binding site. mdpi.com Similarly, the binding affinity of N-(3,4,5-trimethoxycinnamoyl)this compound derivatives to the TGFβ1 target has been assessed using molecular docking, with fluorinated derivatives showing the best binding affinity. researcher.life

Furthermore, in the development of multitarget drugs for metabolic syndrome, molecular docking was used to screen a library of this compound derivatives against targets like PPAR-α, PPAR-γ, and HMG-CoA reductase. mdpi.com This in silico approach helped identify a promising lead compound with high theoretical affinity for multiple targets. mdpi.com Docking simulations have also been crucial in understanding the binding modes of this compound derivatives as inhibitors of enzymes like α-glucosidase, glycogen phosphorylase, and E. coli undecaprenyl pyrophosphate synthase (UppS). mdpi.comfrontiersin.org

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in pharmacological research to determine the ability of a compound to block the activity of a specific enzyme. Numerous studies have demonstrated the potential of this compound derivatives as inhibitors of various enzymes implicated in disease.

A series of N-benzoyl this compound derivatives were synthesized and found to inhibit aldo-keto reductase (AKR) 1C isoforms with low micromolar potency, with some compounds showing selectivity for AKR1C3. nih.gov The inhibitory activity was determined by spectrophotometrically measuring the increase in NADH absorbance. nih.gov

In the field of anticancer research, certain esters of N-(2-(trifluoromethyl) pyridin-4-yl)this compound have demonstrated inhibitory properties against a wide array of human tumor cell lines, with proposed mechanisms involving cyclooxygenase (COX) dependent and independent pathways. ijarse.comgoogle.com

This compound derivatives have also been identified as inhibitors of other key enzymes. For example, they have been shown to inhibit α-glucosidase and glycogen phosphorylase, which are targets for antidiabetic drugs. mdpi.com Metal complexes of these derivatives, particularly Ag(I) complexes, have exhibited potent, noncompetitive inhibition of α-glucosidase at the nanomolar scale. rhhz.net Furthermore, some derivatives act as inhibitors of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme for bacterial cell wall biosynthesis, highlighting their potential as novel antibiotics. frontiersin.org The inhibitory activity against cGMP-phosphodiesterase has also been reported for certain this compound derivatives. google.com

Investigating Interaction with Human Serum Albumin

The interaction of drugs with plasma proteins, particularly human serum albumin (HSA), is a critical factor in their pharmacokinetic profile. HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances. scispace.com

The binding of this compound derivatives to HSA has been a subject of significant research. Studies have shown that these derivatives can bind to HSA, which can affect their efficacy. For instance, the antibacterial activity of some novel this compound-derived antibiotics was found to decrease in the presence of human serum protein, with albumin being identified as the primary binding protein. gvsu.eduscispace.com The interaction is often due to intermolecular hydrogen bonding between the compound and amino acid residues in the drug-binding sites of albumin. gvsu.eduscispace.com

Different this compound derivatives exhibit varying binding affinities and modes of interaction with HSA. For example, glafenic acid binds with high affinity to the warfarin/azapropazone site (Sudlow's site I) on HSA, while floctafenic acid binds with weaker affinity to both the warfarin/azapropazone and benzodiazepine (B76468) sites (Sudlow's site II). nih.gov Molecular docking and spectroscopic techniques like fluorometry and circular dichroism are often used to characterize these interactions. nih.govmdpi.comnih.gov

The investigation of these interactions is crucial for drug development, as high affinity binding to HSA can lead to sequestration of the compound, rendering it inactive. scispace.com Therefore, understanding and potentially modifying this interaction is a key consideration in the design of new this compound-based drugs. gvsu.edu

Preclinical and Clinical Evaluation of this compound Derivatives

The preclinical and clinical evaluation of this compound derivatives is a critical step in assessing their therapeutic potential and safety. This process involves a series of in vitro and in vivo studies to determine their efficacy and toxicological profile before they can be considered for human use.

In vitro Cell Line Screening

In vitro cell line screening is a primary method for evaluating the potential anticancer activity of new compounds. Various human tumor cell lines are used to assess the antiproliferative and cytotoxic effects of this compound derivatives.

For example, ester and amide derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)this compound have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. nih.gov Some ester derivatives exhibited potent growth inhibitory activity with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. nih.govresearchgate.net Similarly, esters of N-(2-(trifluoromethyl) pyridin-4-yl)this compound have shown inhibitory properties against a wide array of human tumor cell lines derived from cancers such as colon, leukemia, prostate, and breast cancer. google.com

N-(3,4,5-trimethoxycinnamoyl)this compound derivatives have been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with fluorinated derivatives showing the strongest inhibitory activities. researcher.life Quinoxaline derivatives linked to 2-aminoimidazole have also been evaluated for their antiproliferative activity against HCT-116 (colorectal carcinoma) and SKOV3 (ovarian cancer) cell lines, with several compounds showing potent activity. rsc.org

Furthermore, this compound-based diamides have garnered attention for their anticancer activity. researchgate.net The antiglycation potential of 2-anilino benzoic acid derivatives was studied in vitro using a human serum albumin (HSA)-fructose model, and their toxicity was assessed on 3T3 mouse fibroblast cell lines. nih.gov

Table 1: In vitro Anticancer Activity of Selected this compound Derivatives

Compound Class Cell Lines Tested Observed Activity
Esters of N-(2-(trifluoromethyl) pyridin-4-yl)this compound Full panel of human tumor cell lines Antiproliferative activity in nanomolar to low micromolar concentrations. google.comresearchgate.net
N-(3,4,5-trimethoxycinnamoyl)this compound derivatives MCF-7, HepG2 Inhibition of cell proliferation, with fluorinated derivatives being most potent. researcher.life
Quinoxaline derivatives HCT-116, SKOV3 Potent antiproliferative activity, with some compounds inhibiting proliferation by >50%. rsc.org

In vivo Animal Models

Following promising in vitro results, this compound derivatives are often evaluated in in vivo animal models to assess their efficacy in a more complex biological system. These models are crucial for understanding the compound's behavior in a living organism.

The hollow fiber assay is an in vivo model used for preliminary anticancer screening. The pyridinyl ester known as compound 25 was tested in this assay and showed moderate inhibitory properties. researchgate.net Human tumor xenografts, where human cancer cells are implanted into immunocompromised mice, are another common model. Compound 25 was also tested in human tumor xenografts, again demonstrating moderate inhibitory effects. researchgate.net

For evaluating anti-inflammatory activity, the rat paw edema model is frequently used. N-(3,4-dimethoxycinnamonyl) this compound was studied in a collagen-induced arthritis mouse model, which is a model for rheumatoid arthritis. ekb.egijpsjournal.com The compound was found to decrease the clinical and histological severity of arthritis. ekb.egijpsjournal.com

A diet-induced metabolic syndrome model in rats was used to evaluate a 5-aminothis compound derivative as a potential multitarget drug. mdpi.com The compound demonstrated the ability to simultaneously lower blood pressure, glucose, total cholesterol, and triglyceride levels. mdpi.com

Table 2: In vivo Evaluation of this compound Derivatives in Animal Models

Compound/Derivative Animal Model Therapeutic Area Key Findings
Compound 25 (pyridinyl ester) Hollow fiber assay, Human tumor xenografts Anticancer Moderate inhibitory properties. researchgate.net
N-(3,4-dimethoxycinnamonyl) this compound Collagen-induced arthritis mouse model Anti-inflammatory Decreased severity of arthritis. ekb.egijpsjournal.com

Toxicological Studies and Safety Profiles

Toxicological studies are essential to determine the safety profile of this compound derivatives and to identify any potential adverse effects. These studies are a prerequisite for any compound to advance to clinical trials.

Acute toxicity studies are often conducted to determine the median lethal dose (LD50). For this compound, the reported oral LD50 values from non-guideline studies are 4549 and 5410 mg/kg bw in rats and 1400 mg/kg bw in mice, suggesting low acute oral toxicity. industrialchemicals.gov.au Signs of toxicity at high doses included decreased locomotor activity and ataxia. industrialchemicals.gov.au

The potential for hepatotoxicity and nephrotoxicity is also assessed. In a study of several new this compound derivatives with anti-inflammatory activity, none of the tested compounds showed any evidence of liver or kidney toxicity, as measured by serum levels of ALT, AST, urea, and creatinine (B1669602). nih.gov

Reproductive and developmental toxicity studies are also important. In a limited study, this compound did not show teratogenic effects in rats when administered subcutaneously during pregnancy. industrialchemicals.gov.au However, more comprehensive studies are generally required.

Some studies have investigated the carcinogenic potential of this compound and its derivatives. One study reported the development of bladder carcinomas in mice after implantation of cholesterol pellets containing 20% this compound. industrialchemicals.gov.au However, another study involving transplacental administration to fetuses did not show a statistically significant tumorigenic outcome. industrialchemicals.gov.au It's important to note that some hydroxylated derivatives of this compound have been reported as potential carcinogens. industrialchemicals.gov.au

Toxicological studies on metal complexes of this compound derivatives have also been conducted. For example, heteroleptic acetylsalicylic acid and this compound metal complexes were found to be toxic at the administered dosage in Wistar rats. researchgate.net

Acute Toxicity Studies (LD50)

The acute toxicity of this compound and its derivatives has been evaluated in various animal models, primarily through oral administration. These studies are crucial for determining the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population.

For this compound, reported oral LD50 values in rats are 4549 mg/kg bw and 5410 mg/kg bw. industrialchemicals.gov.ausigmaaldrich.comfishersci.sespectrumchemical.com In mice, the oral LD50 is reported as 1400 mg/kg bw. industrialchemicals.gov.auspectrumchemical.com Signs of toxicity observed at high doses included decreased locomotor activity, ataxia (lack of coordination of muscle movements), and deep breathing. industrialchemicals.gov.au For N-(3-Chloro-2-methylphenyl)this compound, a derivative, the oral LD50 in rats is significantly lower at 225 mg/kg, indicating higher acute toxicity. tcichemicals.com Intraperitoneal and subcutaneous administration of this derivative in rats resulted in LD50 values of 238 mg/kg and 246 mg/kg, respectively. tcichemicals.com Another derivative, methyl N-methylanthranilate, has a reported oral LD50 in rats of 3700 mg/kg bw. inchem.org

Interactive Data Table: Acute Toxicity of this compound and Derivatives

Compound Test Animal Route of Administration LD50
This compound Rat Oral 4549 mg/kg bw industrialchemicals.gov.ausigmaaldrich.com
This compound Rat Oral 5410 mg/kg bw industrialchemicals.gov.aufishersci.sespectrumchemical.com
This compound Mouse Oral 1400 mg/kg bw industrialchemicals.gov.auspectrumchemical.com
N-(3-Chloro-2-methylphenyl)this compound Rat Oral 225 mg/kg tcichemicals.com
N-(3-Chloro-2-methylphenyl)this compound Rat Intraperitoneal 238 mg/kg tcichemicals.com
N-(3-Chloro-2-methylphenyl)this compound Rat Subcutaneous 246 mg/kg tcichemicals.com
Methyl N-methylanthranilate Rat Oral 3700 mg/kg bw inchem.org
Genotoxicity and Carcinogenicity Assessments

The genotoxic and carcinogenic potential of this compound has been investigated through a variety of in vitro and in vivo assays.

Genotoxicity: Based on the weight of evidence from available data, this compound is not expected to be genotoxic. industrialchemicals.gov.au It has tested negative in bacterial gene mutation studies, such as the Ames test using Salmonella typhimurium. industrialchemicals.gov.ausigmaaldrich.com While in vitro studies in mammalian cells have shown both positive and negative results for mutation and clastogenicity, several in vivo studies for mutagenicity and clastogenicity have been negative. industrialchemicals.gov.au For instance, an in vivo micronucleus test in mice, following oral administration, yielded a negative result. sigmaaldrich.com However, some studies have noted that this compound showed apparent mutagenicity in E. coli WP2 uvrA[pKM101] strains, which may be related to its role as a tryptophan metabolite. jimcontent.com

Carcinogenicity: Long-term carcinogenicity studies have been conducted on this compound. In a two-year study, Fischer 344 rats and B6C3F1 mice were given this compound in their diet at high concentrations. industrialchemicals.gov.aunih.gov The study found no statistically significant increase in tumor incidence in any organ examined in either rats or mice. industrialchemicals.gov.aunih.govinchem.org Another study involving the implantation of cholesterol pellets containing 20% this compound into the bladders of mice did show an increase in bladder carcinomas compared to the control group. industrialchemicals.gov.au However, a bioassay for carcinogenicity concluded that under the conditions of the test, this compound was not carcinogenic for Fischer 344 rats or B6C3F1 mice. nih.govinchem.org It's worth noting that hydroxylated metabolites of this compound, such as 3-hydroxythis compound, have been reported as potential carcinogens. industrialchemicals.gov.au

Reproductive and Developmental Toxicity

The available data on the reproductive and developmental toxicity of this compound are limited.

Based on the existing information, this compound is not expected to cause developmental toxicity. industrialchemicals.gov.au In a teratogenicity study, pregnant Sprague-Dawley rats were administered a single subcutaneous injection of 380 mg/kg bw of this compound on day 9 or 16 of gestation. industrialchemicals.gov.aunih.gov No teratogenic effects were observed in the offspring. industrialchemicals.gov.aunih.gov Another study administered this compound to CDF1 fetuses transplacentally and neonatally, and no statistically significant tumorigenic outcome was observed after one year. industrialchemicals.gov.au There is currently no available data specifically on the reproductive toxicity of this compound. industrialchemicals.gov.aufishersci.se

Hepato- and Nephrotoxicity Assessments

The potential for this compound and its derivatives to cause liver (hepato-) and kidney (nephro-) toxicity has been a subject of investigation, particularly in the context of developing safer anti-inflammatory drugs.

In a study designing new this compound derivatives with anti-inflammatory activity, the researchers measured serum levels of alanine (B10760859) transaminase (ALT), aspartate aminotransferase (AST), urea, and creatinine in rats. researchgate.netnih.gov The results indicated that none of the tested compounds exhibited any hepatotoxicity or nephrotoxicity. researchgate.netnih.gov Similarly, in silico predictions for certain novel this compound hybrids suggested that none of the predicted compounds showed organ toxicity, including hepatotoxicity. nih.gov However, other in silico toxicity assessments for N-phenyl this compound derivatives indicated that some compounds might be capable of producing hepatotoxicity. asianpubs.org

In a subchronic oral toxicity study with methyl anthranilate in rats, increases in the average weights of the liver and kidneys were noted at the highest dose level, along with slight histological changes in the kidneys. inchem.orgepa.gov

Computational Chemistry and In Silico Studies

Computational methods are increasingly employed to understand the properties of this compound and its derivatives and to predict their biological activities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of molecules. iau.irjmchemsci.com DFT calculations have been applied to this compound and its derivatives to analyze their geometry, intramolecular hydrogen bonds, and vibrational frequencies. iau.ir These theoretical calculations are often performed at levels like B3LYP with basis sets such as 6-311++G**. iau.irnih.gov

Studies have used DFT to investigate the interaction of this compound with surfaces like titanium dioxide (TiO2), which is relevant for understanding photocatalytic degradation. tandfonline.comwhiterose.ac.uk These calculations help determine the stability of different adsorption configurations. tandfonline.comwhiterose.ac.uk DFT has also been used to explore the optimized geometry, molecular electrostatic potential (MEP) surface, and HOMO-LUMO energy levels of novel this compound hybrids to understand their electronic behavior and reactivity. mdpi.com Furthermore, DFT calculations have been utilized to study the equilibrium geometry and electronic properties of metal complexes with this compound derivatives. nih.gov

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the biological activity spectrum of a compound based on its structural formula. scholarsresearchlibrary.comresearchgate.net This computer-based system can predict thousands of biological activities, helping to identify potential therapeutic uses for new compounds. researchgate.net

PASS has been used to predict the anti-inflammatory activity of N-arylanthranilic acids, with a study showing that a significant number of the tested molecules had a good probability of being active. scholarsresearchlibrary.com The interpretation of PASS results is often based on the Pa (probability to be active) value. A Pa value greater than 0.7 suggests a high chance of experimental activity, while a value between 0.5 and 0.7 indicates a reasonable chance of activity. scholarsresearchlibrary.com For novel this compound hybrids, PASS predicted potential anti-inflammatory and spasmolytic activities. mdpi.com In some studies, in silico ADME/Tox profiles predicted using tools like pkCSM are used alongside PASS to provide a more comprehensive preclinical assessment, including predictions on absorption, distribution, metabolism, excretion, and toxicity. mdpi.com

Pharmacokinetics and Drug-Likeness Evaluation

Detailed Research Findings

Research into the pharmacokinetics of this compound derivatives provides a foundational understanding of their behavior in biological systems. Mephenamic acid, a widely studied derivative, demonstrates slow but nearly complete oral absorption. pharmacy180.com Following absorption, it exhibits high binding to plasma proteins, a factor that can influence its distribution and potential for drug-drug interactions. pharmacy180.comsciepub.com The metabolism of mephenamic acid is primarily carried out by the cytochrome P450 enzyme CYP2C9, leading to the formation of 3'-hydroxymethyl mefenamic acid, which can be further oxidized. sciepub.com The parent drug and its metabolites are subsequently excreted in both urine and bile. pharmacy180.com The plasma half-life of mefenamic acid is reported to be between 2 and 4 hours. pharmacy180.com

Computational, or in silico, studies have become indispensable in the early phases of drug discovery for this compound derivatives. nih.gov These methods allow for the rapid assessment of ADME properties and drug-likeness, saving significant time and resources. nih.gov A key tool in this process is the evaluation against "Lipinski's Rule of Five," which predicts the potential for oral activity. Studies on novel this compound hybrids and diamides have shown that the synthesized compounds generally adhere to Lipinski's criteria, suggesting they possess drug-like characteristics. nih.govnih.gov

Further computational analyses provide deeper insights into specific pharmacokinetic behaviors. The topological polar surface area (TPSA), a descriptor linked to drug transport, has been calculated for new derivatives. TPSA values for certain novel hybrids were found to be in a range indicating probable high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). nih.govnih.gov Similarly, many newly synthesized ester derivatives of N-phenyl this compound have demonstrated favorable pharmacokinetic parameters for oral bioavailability in in silico models. asianpubs.org These compounds were also predicted to have good bioavailability scores and synthetic accessibility, which are crucial considerations in the drug development pipeline. nih.gov

Table 1: Pharmacokinetic Properties of a Selected this compound Derivative

Compound Absorption Plasma Protein Binding Metabolism Excretion Plasma t½
Mephenamic Acid Slow but almost complete oral absorption. pharmacy180.com >90%. sciepub.com Metabolized by CYP2C9 to 3′-hydroxymethyl mefenamic acid. sciepub.com Urine and bile. pharmacy180.com 2–4 hours. pharmacy180.com

Table 2: In Silico Drug-Likeness and ADME Predictions for Novel this compound Derivatives

Parameter Description Typical Findings in Research Reference
Drug-Likeness
Lipinski's Rule of Five A rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rule describes molecular properties important for a drug's pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion ("ADME"). Newly synthesized hybrids and diamides met the established criteria, with no more than one violation, indicating good potential for oral bioavailability. nih.govnih.govasianpubs.org nih.govnih.govasianpubs.org
Bioavailability Score An overall score integrating various parameters to predict the likelihood of a compound having good oral bioavailability. Compounds were calculated to have a bioavailability score of 0.55. nih.gov nih.gov
ADME Prediction
Gastrointestinal (GI) Absorption Prediction of a compound's ability to be absorbed from the gut into the bloodstream. In silico models predicted high gastrointestinal absorption for several series of new derivatives. nih.govnih.gov nih.govnih.gov
Blood-Brain Barrier (BBB) Permeation Prediction of a compound's ability to cross the protective barrier of the central nervous system. ADME investigation showed that certain compounds are predicted to cross the BBB. nih.govnih.gov nih.govnih.gov
Topological Polar Surface Area (TPSA) A descriptor used to predict drug transport properties, such as intestinal absorption and BBB penetration. Calculated TPSA values were in a range (e.g., 55.12–76.66 Ų) indicating good intestinal absorption and BBB penetration. nih.govnih.gov nih.govnih.gov
Synthetic Accessibility (SA) A score that estimates the ease of synthesizing a compound. Derivatives were found to have good synthetic accessibility scores, an important factor for practical drug development. nih.gov nih.gov

Biosynthesis and Metabolic Pathways of Anthranilic Acid

Role as a Biochemical Precursor to Tryptophan

In organisms capable of synthesizing their own tryptophan, such as bacteria and plants, anthranilic acid is a key building block. ki.sewikipedia.org The biosynthesis of this compound begins with chorismic acid, a central intermediate in the shikimate pathway, which is responsible for the production of aromatic amino acids. uga.eduresearchgate.net The enzyme anthranilate synthase facilitates the conversion of chorismic acid and glutamine into this compound, releasing glutamate (B1630785) and pyruvate (B1213749) in the process. ki.seresearchgate.net

Once formed, this compound embarks on a series of enzymatic reactions to become tryptophan. ki.se This involves the attachment of a phosphoribosyl pyrophosphate (PRPP) molecule to the amine group of anthranilate. wikipedia.org Subsequent cyclization reactions lead to the formation of an indole (B1671886) ring, a characteristic feature of tryptophan. wikipedia.org This biosynthetic pathway underscores the fundamental role of this compound in producing one of the essential amino acids required for protein synthesis and various other physiological functions. uga.edu

Catabolic Product of Tryptophan Metabolism in Animals

In animals, which cannot synthesize tryptophan and must obtain it from their diet, this compound is a product of tryptophan breakdown. ki.seki.seimrpress.com The primary route for tryptophan catabolism is the kynurenine (B1673888) pathway, which accounts for over 95% of tryptophan degradation. imrpress.commdpi.comwikipedia.org This pathway is not only crucial for tryptophan homeostasis but also generates several bioactive metabolites, including this compound. imrpress.comfrontiersin.org

Involvement in the Kynurenine Pathway of Tryptophan Metabolism

The kynurenine pathway is a complex cascade of enzymatic reactions that metabolizes tryptophan into various compounds, with this compound being a key intermediate. encyclopedia.pubnih.gov This pathway is integral to numerous physiological and pathological processes. wikipedia.org

Conversion of Kynurenine to this compound via Kynureninase

The formation of this compound within the kynurenine pathway is catalyzed by the enzyme kynureninase. encyclopedia.pubnih.govwikipedia.org This enzyme hydrolyzes L-kynurenine, an earlier metabolite in the pathway, to produce this compound and L-alanine. encyclopedia.pubnih.govmdpi.com Kynureninase can also act on 3-hydroxykynurenine, converting it to 3-hydroxythis compound. encyclopedia.pubwikipathways.org

Relationship with Other Kynurenine Metabolites

This compound is intricately linked to several other metabolites within the kynurenine pathway. Kynurenine, its direct precursor, can also be metabolized into kynurenic acid via the action of kynurenine aminotransferases or into 3-hydroxykynurenine by kynurenine-3-monooxygenase. encyclopedia.pubwikipedia.orgmdpi.com this compound itself can be further hydroxylated to form 3-hydroxythis compound. encyclopedia.pubmdpi.com This metabolite is a precursor to quinolinic acid and picolinic acid. encyclopedia.pubmdpi.comnih.gov The balance between these different branches of the kynurenine pathway is crucial, as the various metabolites can have distinct biological activities. For instance, the ratio of this compound to 3-hydroxythis compound has been proposed as a potential biomarker for certain neurological and physiological conditions. encyclopedia.pubmdpi.comnih.gov

Impact of Inflammation and Enzymes (IDO, TDO) on this compound Levels

The activity of the kynurenine pathway, and consequently the levels of this compound, are significantly influenced by the inflammatory state of the body. encyclopedia.pubnih.govumcg.nl The initial and rate-limiting step of the pathway is the conversion of tryptophan to N-formylkynurenine, which is catalyzed by two enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). wikipathways.orgoatext.com

IDO is widely expressed in various tissues and its activity is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ). encyclopedia.pubumcg.nlcpn.or.kr This increased IDO activity during inflammation shunts tryptophan metabolism towards the kynurenine pathway, leading to changes in the levels of downstream metabolites, including this compound. encyclopedia.pubcpn.or.kr TDO is primarily found in the liver and its activity can be induced by stress hormones. encyclopedia.puboatext.com Chronic inflammation can therefore lead to persistently elevated levels of kynurenine pathway metabolites. encyclopedia.pubcpn.or.kr

Microbial Production and Metabolism of this compound

The gut microbiome also plays a significant role in the metabolism of tryptophan and the production of this compound. encyclopedia.pubnih.govnih.gov Many gut bacteria possess the enzymatic machinery to carry out part or all of the kynurenine pathway. encyclopedia.pubmdpi.com Research has identified several bacterial phyla that contain the gene for kynureninase, the enzyme responsible for converting kynurenine to this compound. encyclopedia.pubmdpi.com

Contribution of Gut Microbiome to this compound Production

The gut microbiome plays a significant role in the metabolism of the essential amino acid tryptophan, contributing to the systemic pool of this compound. encyclopedia.pubnih.gov This production occurs in concert with the host, as both mammalian cells and gut bacteria possess the enzymatic machinery for the kynurenine pathway, one of the primary routes of tryptophan catabolism. encyclopedia.pubmdpi.com

The breakdown of tryptophan via the kynurenine pathway can lead to the formation of this compound. mdpi.com In this pathway, the enzyme kynureninase hydrolyzes kynurenine to produce this compound and L-alanine. encyclopedia.pubnih.gov Genomes of gut bacteria have been shown to contain the necessary enzyme homologs to carry out this conversion. encyclopedia.pub Therefore, the gut microbiota can directly generate this compound, influencing its concentration within the host. mdpi.com

The gut microbiota's influence extends to shifting the availability of free tryptophan for various metabolic routes. encyclopedia.pub By metabolizing tryptophan, the microbiome can alter the substrate levels for host pathways, including the production of serotonin (B10506) or the progression of the kynurenine pathway in host tissues. nih.gov The production of this compound and other neuroactive metabolites by gut microbes is species-specific and context-dependent, influenced by factors like host dietary intake. encyclopedia.pub For instance, the human pathogen Pseudomonas aeruginosa, found in the gut, can produce multiple components of the kynurenine pathway, using anthranilate as a precursor for virulence factors. encyclopedia.pub This dual production by both the host and the microbiome underscores the complexity of host-metabolite interactions and highlights the importance of the gut microbiome as a key source of bioactive this compound. nih.govmdpi.com

Key AspectDescriptionKey Enzymes / Pathways
Co-production Both the human host and the gut microbiome produce this compound. encyclopedia.pubnih.govKynurenine Pathway
Enzymatic Action Kynureninase, present in gut bacteria, hydrolyzes kynurenine. encyclopedia.pubnih.govKynureninase
Precursor Molecule The essential amino acid L-tryptophan is the primary precursor. nih.govmdpi.comTryptophan Metabolism
Metabolic Cross-talk The microbiome alters the availability of tryptophan for host metabolic pathways. encyclopedia.pubnih.govTryptophan, Kynurenine, and Serotonin Pathways
Modulating Factors Production is dependent on microbial species and host diet. encyclopedia.pubN/A

Role in Quorum Sensing

Extensive research has identified this compound as a signaling molecule in bacterial communication, a process known as quorum sensing (QS). researcher.life This role is particularly well-documented in the plant pathogen Ralstonia solanacearum. researcher.lifeplos.orgnih.gov In this bacterium, this compound is not a typical autoinducer but functions as a crucial signal that regulates important biological functions, virulence, and the production of other QS signals. researcher.lifeplos.org

The biosynthesis of this compound in R. solanacearum is performed by the enzyme complex TrpEG, and its accumulation occurs in a cell density-dependent manner. researcher.life The signaling mechanism involves a specific transcriptional regulator named RaaR. plos.orgnih.gov this compound binds with high affinity to the LysR_substrate domain of the RaaR protein. plos.orgnih.gov This binding induces a conformational change in RaaR, enhancing its ability to bind to the promoter regions of target genes, including those that encode for the synthesis of QS signals like phcB and solI. plos.orgplos.org This unique and conserved signaling system, where a metabolite controls a transcriptional regulator to modulate QS, represents a distinct type of cell-to-cell communication in bacteria. nih.gov

In other bacteria, such as Pseudomonas aeruginosa, this compound serves a different but related role as a precursor for the synthesis of the Pseudomonas Quinolone Signal (PQS), which is a key QS molecule in this organism. plos.orgplos.org This highlights the versatility of this compound in bacterial chemical communication, acting either as a direct signaling molecule or as a foundational block for other signals. plos.orgplos.org

BacteriumRole of this compoundMechanism of Action
Ralstonia solanacearum Acts as a signaling molecule to regulate virulence and quorum sensing. researcher.lifeplos.orgBinds to the transcriptional regulator RaaR, enhancing its control over QS signal synthase genes. plos.orgnih.gov
Pseudomonas aeruginosa Serves as a biosynthetic precursor to a quorum sensing signal molecule. plos.orgplos.orgIt is a building block for the Pseudomonas Quinolone Signal (PQS). plos.org
Chromobacterium violaceum Derivatives of this compound can inhibit quorum sensing. preprints.orgNovel hybrid compounds containing an this compound moiety inhibited violacein (B1683560) production. preprints.org

This compound in Plant Metabolism and Alkaloid Integration

In plants, this compound is a pivotal intermediate in the biosynthesis of both primary and secondary metabolites. eurekaselect.comki.se It is biosynthesized from chorismic acid, a key branch-point compound in the shikimic acid pathway. ki.sewikipedia.org The enzyme anthranilate synthase catalyzes the conversion of chorismic acid to this compound, which then serves as the biochemical precursor to the essential amino acid L-tryptophan. ki.sewikipedia.orgnih.gov Tryptophan, in turn, is a precursor to a wide array of indole alkaloids and the major plant hormone auxin (indole-3-acetic acid, IAA). biocyclopedia.comresearchgate.net

Beyond its role as a tryptophan precursor, this compound itself is directly integrated into the structures of several classes of alkaloids, particularly within the Rutaceae (citrus family), Ranunculaceae, and Zygophyllaceae plant families. biocyclopedia.comsemmelweis.hu In these biosynthetic processes, the entire C7N skeleton of this compound is retained and incorporated into the final alkaloid structure. biocyclopedia.com This is distinct from its role in forming indole alkaloids, where the carboxyl group of the anthranilate residue is lost during the conversion to tryptophan. biocyclopedia.com

This compound is the established precursor for quinazoline (B50416), quinoline (B57606), and acridine (B1665455) alkaloids. researchgate.netannualreviews.org For example, in the formation of furoquinoline alkaloids like dictamnine (B190991) and skimmianine, this compound is a primary building block. semmelweis.huannualreviews.org This dual functionality—acting as a precursor to a fundamental amino acid and as a direct structural component of diverse secondary metabolites—positions this compound as a critical molecule in plant biochemistry, linking primary growth and development with chemical defense and ecological interactions. eurekaselect.comki.se

Alkaloid ClassDescriptionExample(s)Plant Family
Quinoline Alkaloids A group of alkaloids containing a quinoline nucleus, derived from this compound. semmelweis.huresearchgate.netDictamnine, Skimmianine, QuinineRutaceae, Cinchona
Quinazoline Alkaloids Alkaloids featuring a quinazoline ring system, biosynthesized from this compound. biocyclopedia.comresearchgate.netVasicineZygophyllaceae
Acridine Alkaloids A class of alkaloids built upon an acridine framework, with this compound as a precursor. biocyclopedia.comresearchgate.netN/ARutaceae
Indole Alkaloids Formed via the intermediate L-tryptophan, which is synthesized from this compound. biocyclopedia.comsemmelweis.huVinblastine (B1199706), VincristineApocynaceae

Applications in Materials Science and Industrial Research

Anthranilic Acid as a Monomer for Functional Conducting Polymers

This compound (2-aminobenzoic acid) is utilized as a monomer to create conducting polymers with tailored properties. ulster.ac.ukmdpi.com Its incorporation into polymer chains, either as a homopolymer or as a copolymer, addresses some of the primary limitations of widely used conducting polymers like polyaniline (PANI), such as poor solubility and loss of electrical conductivity in non-acidic environments. mdpi.comulster.ac.uk The presence of the carboxylic acid substituent is key to these enhanced functionalities. ulster.ac.ukresearchgate.net

Polythis compound (PAA) is synthesized through the oxidative polymerization of the this compound monomer. researchgate.net However, the electron-withdrawing nature of the carboxylic group makes the monomer less reactive than aniline (B41778), sometimes resulting in lower yields for the homopolymer under similar conditions. mdpi.com

More commonly, this compound is copolymerized with other monomers, most notably aniline, to create copolymers such as poly(aniline-co-anthranilic acid) (PANI-PAA). mdpi.comresearchgate.netresearchgate.net This copolymerization allows for the creation of materials that combine the high conductivity of polyaniline with the enhanced processability and functionality imparted by the this compound units. scirp.orgscirp.org The properties of these copolymers can be tuned by varying the molar ratio of the two monomers during synthesis. researchgate.netscirp.org For instance, increasing the this compound content in the copolymer generally improves solubility. scirp.org

These copolymers are synthesized via chemical or electrochemical oxidation methods. mdpi.com A common chemical route involves using an oxidizing agent like ammonium (B1175870) persulfate in an acidic solution to initiate the polymerization of the monomers. mdpi.comresearchgate.net

A significant drawback of polyaniline is its limited solubility in common organic solvents and its loss of electrochemical activity at a pH greater than 4. ulster.ac.uk this compound addresses these issues effectively. ulster.ac.ukuclan.ac.uk

The incorporation of the polar carboxylic acid groups along the polymer backbone disrupts the strong interchain interactions, weakening the forces that make polyaniline intractable and thus enhancing solubility in various solvents, including N,N-Dimethylformamide (DMF), N-methylpyrrolidone, and even aqueous alkaline solutions. mdpi.comscirp.org This improved solubility is a critical advantage for processing and forming the polymer into films, fibers, and composites. mdpi.comulster.ac.uk

Furthermore, the carboxylic acid group provides a "self-doping" mechanism. ulster.ac.uk In conducting polymers, doping is necessary to generate charge carriers and achieve conductivity. In polyaniline, this is typically achieved with an external acid. However, the acidic proton from the carboxylic group on the this compound unit can dope (B7801613) the polymer chain internally. This allows the polymer to maintain its electroactive, conductive state in neutral and even alkaline media, significantly broadening its range of potential applications. ulster.ac.ukmdpi.comresearchgate.net

The carboxylic acid group on the this compound monomer unit is a versatile chemical handle for post-polymerization modification. ulster.ac.ukmdpi.comresearchgate.net This functionality allows for the covalent attachment of other molecules or nanoparticles to the polymer backbone, enabling the creation of advanced materials with specific, targeted properties. mdpi.com

This capability is a significant advantage, as it allows for the synthesis of a base polymer which can then be adapted for various applications. nih.govnih.gov For example, bioactive species can be grafted onto the polymer for biomedical applications, or specific ligands can be attached for creating chemical sensors or for metal ion sequestration. researchgate.netnih.gov This ease of modification opens up possibilities for designing new "smart" materials and devices. researchgate.net

Applications of this compound Polymers and Composites

The unique properties of polymers and composites derived from this compound have led to their investigation in a range of technological applications. ulster.ac.ukresearchgate.netresearchgate.net The combination of conductivity, environmental stability, and chemical functionality makes them suitable for use in protective coatings, electronic devices, and more. mdpi.comuclan.ac.uk

Polymers based on this compound, both as homopolymers and copolymers, have shown significant promise as corrosion inhibitors for metals like mild steel and stainless steel. mdpi.comresearchgate.netsphinxsai.com These polymers can be applied as a coating that forms a passive, protective layer on the metal surface, shielding it from corrosive agents. researchgate.net

Studies have shown that polythis compound can act as an effective corrosion inhibitor in acidic solutions. researchgate.nettandfonline.com Composites of PAA with metal particles, such as PAA-Fe and PAA-Zn, have also been investigated as anti-corrosion films. mdpi.com These composites can adhere strongly to steel substrates, acting as inhibitive pigments. mdpi.com

The table below summarizes the inhibition efficiency of Polythis compound (PANA) compared to a related polymer in a corrosive environment.

PolymerConcentration (ppm)Temperature (°C)Duration (h)Inhibition Efficiency (%)
PANA 7035±1386.18
SPANI 7035±1389.2
Data sourced from a comparative study on mild steel in 0.5 N muriatic acid. tandfonline.com

The protective action is attributed to the effective adsorption of the polymer onto the metal surface, which can block both anodic and cathodic corrosion reactions. tandfonline.com

The electrical properties of this compound-based polymers make them candidates for use in electronic applications, including memory devices and photovoltaics. ulster.ac.ukmdpi.comresearchgate.net The ability of these polymers to switch between different oxidation states (and thus different conductivity levels) is the fundamental property exploited in memory device applications. mdpi.com

In the field of photovoltaics, conducting polymers can be used in various roles within solar cell architectures, such as in hole-transport layers. The tunability of the electronic properties of PAA and its copolymers through chemical modification is an advantage in optimizing their performance for these applications. mdpi.comresearchgate.net Research has demonstrated the benefits of using this compound in homopolymer or copolymer form for these electronic applications, highlighting its versatility. ulster.ac.ukmdpi.comuclan.ac.uk

Biosensors

This compound and its derivatives have become significant in the development of biosensors, largely due to the versatile chemical functionality offered by the carboxylic acid group. mdpi.com When copolymerized with materials like aniline, the resulting poly(this compound-co-aniline) films provide an abundance of carboxylate groups that can be used to easily attach other molecules. mdpi.comresearchgate.net This process, often achieved through carbodiimide (B86325) coupling procedures, allows for the covalent tethering of biological recognition elements to the polymer surface, a crucial step in creating effective biosensors. mdpi.com

Electrochemical biosensors, which measure changes in electrical properties resulting from the interaction between a biological element and an analyte, have utilized this compound polymers. researchgate.net These polymers offer advantages such as improved solubility and the ability to retain electrochemical activity in neutral and alkaline conditions. mdpi.com Research has demonstrated the development of biosensors for detecting specific microRNAs, such as the cancer biomarker miRNA-155, using a copolymer of polythis compound and polyaniline on a graphite (B72142) substrate. researchgate.net Furthermore, a biosensor developed in Saccharomyces cerevisiae was shown to be activated by this compound, among other carboxylic acids, demonstrating its potential for use in high-throughput screening tools for metabolic engineering. frontiersin.org Metabolic engineering approaches have also been used to enable the over-production of this compound in bacteria like E. coli, with biosensor-assisted cell selection techniques employed to enhance production performance. rutgers.eduresearchgate.net

Sequestration of Metal Ions for Water Treatment

Polythis compound (PAA) serves as a versatile framework for the sequestration of metal ions, an application with significant potential for water treatment. mdpi.com The polymer's structure, featuring both carboxyl and amino groups, allows it to effectively chelate transition metals. nih.gov This chelating ability enables the PAA matrix to selectively embed and capture metal ions from a solution. mdpi.comresearchgate.net

The mechanism of sequestration involves the interaction of the metal ions with the functional groups on the polymer chain. This process is not only crucial for removing potentially harmful heavy metals from water but also serves as a foundational step for other material science applications. mdpi.com The ability of this compound derivatives to form stable complexes with a variety of metal ions—including Zn(II), Cu(II), Ni(II), and Cr(III)—has been demonstrated through the synthesis of various metal anthranilate complexes. nih.govresearchgate.net

Production of Catalytic Metallic Nanoparticles

The same mechanisms that allow polythis compound (PAA) to sequester metal ions also provide a straightforward route for producing catalytic metallic nanoparticles. mdpi.com The PAA polymer acts as a 3D matrix where metal ions can be incorporated. mdpi.com Following this sequestration, the embedded ions can be converted into their corresponding metallic or metal oxide nanoparticles, often through subsequent treatment like chemical reduction or thermal processing. mdpi.comresearchgate.net

This method has been used to synthesize various polymer-metal nanocomposites. For instance, PAA has been combined with metal salts like ferric chloride, zinc oxide, and magnesium oxide through chemical oxidation to create PANA-Fe, PANA-Zn, and PANA-Mg nanocomposites. scirp.orgscirp.org Characterization using techniques such as X-Ray Diffraction (XRD) has confirmed that the resulting particles are in the nano range. researchgate.netscirp.org These nanocomposites exhibit redox behavior and have shown potential as catalysts. researchgate.net Research has demonstrated that bimetallic nanoparticles, such as Ag-Ru stabilized by polyvinyl alcohol, show enhanced catalytic activity in chemical reductions compared to their monometallic counterparts. researchgate.net Similarly, cobalt(II) and copper(II) complexes of this compound have shown high catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.govresearchgate.net

Industrial Uses beyond Pharmaceuticals

Dye Synthesis (e.g., Azo Dyes, Indigo)

This compound is a key intermediate in the chemical industry, particularly in the production of dyes. wikipedia.orgijpsjournal.com It is a precursor for a variety of azo dyes and the historically significant pigment, indigo (B80030). wikipedia.org

Azo Dyes Azo dyes are synthesized through a process involving diazotization and coupling reactions. This compound can be diazotized to form a diazonium cation. wikipedia.org This cation is then coupled with various aromatic compounds, such as phenols or naphthol sulfonic acids, to produce a wide range of colored monoazo dyes. winona.edugoogle.comimpactfactor.org For example, coupling diazotized aryl esters of this compound with 2-amino-8-naphthol-6-sulphonic acid yields water-soluble dyes suitable for polyamide textiles, producing bluish-red shades. google.com Similarly, coupling diazotized 4,4′-methylene-bis-anthranilic acid with components like H-acid or J-acid produces red to violet shades on fibers such as viscose rayon, wool, and silk. asianpubs.org

Indigo Production Historically, this compound was first obtained through the base-induced degradation of indigo dye. wikipedia.org In modern industrial synthesis, this relationship is reversed. The "second Heumann synthesis," developed in 1897 and also known as the "BASF synthesis," uses this compound as the starting material to produce indigo with high yields of 70-90%. blogspot.commkscienceset.com In this process, this compound is reacted with chloroacetic acid to form N-Phenylglycine-o-Carboxylic acid. mkscienceset.com This intermediate then undergoes an alkaline- and heat-induced ring formation to produce 2-Indoxy-Carboxylic acid, which is further heated to yield indoxyl. The indoxyl is subsequently oxidized by air, dimerizing into the final indigo pigment. blogspot.commkscienceset.com

Synthesis RouteStarting MaterialKey IntermediateFinal Product
Azo Dye SynthesisThis compoundDiazonium CationAzo Dye
Second Heumann SynthesisThis compoundN-Phenylglycine-o-Carboxylic acidIndigo

Saccharin (B28170) Production

This compound is a crucial intermediate in the industrial synthesis of the artificial sweetener saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide). wikipedia.orgijpsjournal.comresearchgate.net An improved synthesis method developed in the 1950s by the Maumee Chemical Company starts with methyl anthranilate, the methyl ester of this compound. wikipedia.orgchemistryviews.org

The process involves a series of reactions:

Diazotization: Methyl anthranilate is first reacted with nitrous acid (typically generated from sodium nitrite (B80452) and hydrochloric acid) to form a diazonium salt. wikipedia.orggoogle.comgoogle.com

Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide. wikipedia.orggoogle.com

Chlorination: The subsequent product is treated with chlorine. wikipedia.org

Amidation: Finally, reaction with ammonia (B1221849) yields saccharin. wikipedia.org

This pathway proved to be more efficient than earlier methods that started with toluene, as it avoided the difficult separation of ortho- and para- isomers. chemistryviews.org

Food and Perfumery Industries

Esters of this compound are widely used in the food and perfumery industries for their distinct aromas and flavors. wikipedia.orgijpsjournal.com

Perfumery Methyl anthranilate, the methyl ester of this compound, is a particularly important perfumery chemical. acs.org It possesses a characteristic sweet, fruity-floral, narcotic scent reminiscent of Concord grapes, orange blossom, and neroli. scentspiracy.comthegoodscentscompany.com It is used extensively to impart warmth, sweetness, and volume to various floral blends, especially in neroli, jasmine, gardenia, and tuberose compositions. wikipedia.orgscentspiracy.comthegoodscentscompany.com

Food and Flavoring The grape-like aroma of methyl anthranilate also makes it a valuable flavoring agent. anshulchemicals.com It is the compound that naturally occurs in Concord grapes and is responsible for their characteristic scent and flavor. thegoodscentscompany.com It is widely used to flavor beverages, candies, and chewing gum. anshulchemicals.com The total annual production volume of anthranilate derivatives for flavoring is significant, with methyl anthranilate accounting for the vast majority of this volume in both Europe and the USA. inchem.org Other esters, though used in smaller quantities, also contribute to the palette of flavors available to the industry. wikipedia.org

CompoundIndustryApplication/Odor Profile
Methyl AnthranilatePerfumerySweet, fruity, floral (grape, orange blossom, neroli) scentspiracy.comthegoodscentscompany.com
Methyl AnthranilateFood & FlavorGrape flavoring for beverages, candies, gum anshulchemicals.com
Other Anthranilate EstersPerfumeryMimic jasmine and orange wikipedia.org

UV-Absorbers and Corrosion Inhibitors

This compound and its derivatives have garnered significant interest in materials science due to their dual functionality as both ultraviolet (UV) absorbers and corrosion inhibitors. This utility stems from the specific electronic and structural features of the molecule: the aromatic ring, the carboxylic acid group, and the amino group. These features enable the compound to interact with both electromagnetic radiation and metal surfaces, providing protective properties to a variety of materials.

UV-Absorbing Properties

UV absorbers are chemical compounds added to polymeric materials to protect them from the degradative effects of ultraviolet radiation. These additives function by competitively absorbing harmful UV light and dissipating it as less damaging thermal energy, thereby preserving the integrity, appearance, and lifespan of the material.

This compound exhibits characteristic absorption in the UV region of the electromagnetic spectrum. Research indicates that it has a distinct absorption peak at approximately 340.5 nm, which is attributed to π → π* electronic transitions within the aromatic ring. nih.gov Other studies have recorded strong absorption at 321 nm, with the compound being broadly transparent to wavelengths longer than 392 nm. aatbio.com The specific maximum absorption wavelength can vary depending on the solvent, with measurements in methanol (B129727) showing a peak at 335 nm.

The formation of metal complexes with this compound can alter its UV-absorbing characteristics. Upon complexation with metal ions, the main absorption peak of this compound experiences a blue shift (a shift to shorter wavelengths). nih.gov This tunability of absorption properties through metal coordination presents opportunities for creating bespoke UV stabilizers for specific applications. The inherent fluorescence of this compound, with an excitation peak around 336 nm and an emission peak near 411 nm, is also a key feature of its photophysical behavior. aatbio.com

Corrosion Inhibition

This compound and its derivatives are recognized as effective corrosion inhibitors, particularly for metals like mild steel and brass in acidic environments. researchgate.net Their inhibitory action is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ekb.eg

Mechanism of Inhibition

The effectiveness of this compound as a corrosion inhibitor is attributed to the presence of electron-rich centers, namely the nitrogen and oxygen atoms, and the π-electrons of the aromatic ring. researchgate.net These features facilitate the adsorption of the molecule onto the metal surface. The molecule possesses both a carboxylic acid group (-COOH) and an amino group (-NH2), which can interact with the metal surface via chemisorption, forming a stable, protective film. researchgate.net

Research has shown that this compound functions as a mixed-type inhibitor. researchgate.net This means it impedes corrosion by suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm model. researchgate.net

Research Findings

Numerous studies have quantified the performance of this compound as a corrosion inhibitor using various techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

In studies on mild steel in 1M hydrochloric acid (HCl), it was found that the inhibition efficiency increases with higher concentrations of this compound. researchgate.netresearchgate.net The corrosion current density (i_corr) decreases significantly in the presence of the inhibitor, indicating a reduction in the corrosion rate. researchgate.netresearchgate.net For instance, even a small concentration of 500 ppm has been shown to provide good inhibition. researchgate.net

Similarly, for brass in nitric acid (HNO₃), this compound demonstrates excellent inhibitive properties. The inhibition efficiency was observed to increase with inhibitor concentration, reaching up to 96.44% at a concentration of 20 mM in 0.1 M HNO₃.

Derivatives of this compound, such as Schiff bases, have also been investigated and show potent inhibition capabilities. A Schiff base derived from this compound and 4-hydroxybenzaldehyde (B117250) exhibited a maximum inhibition efficiency of 96.3% for zinc sheet in 2 M sulfuric acid (H₂SO₄) at a 0.1 M concentration. unn.edu.ngresearchgate.net

Electrochemical Data

The following tables present data from electrochemical studies, illustrating the effectiveness of this compound as a corrosion inhibitor for different metals in acidic media.

Table of Mentioned Compounds

Analytical Methodologies for Anthranilic Acid Detection and Quantification

Chromatographic Techniques for Analysis of Anthranilic Acid and Metabolites

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the specific and sensitive analysis of this compound and its related metabolites. These methods are particularly powerful for resolving complex mixtures and providing structural confirmation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely employed technique for the quantification of this compound in diverse and complex matrices, such as biological fluids. nih.govucl.ac.uknih.gov Its high sensitivity and selectivity allow for the measurement of low concentrations of this compound and its metabolites, which is essential for biomarker studies and metabolic pathway analysis. molnar-institute.comnih.govtandfonline.com

Methods have been developed for the simultaneous analysis of this compound alongside other tryptophan and kynurenine (B1673888) pathway metabolites. nih.govtandfonline.comtandfonline.com These methods often utilize reversed-phase chromatography, for instance with a C18 or a biphenyl (B1667301) stationary phase, to separate the analytes before detection by the mass spectrometer. tandfonline.commdpi.comvu.edu.au Gradient elution is commonly used to achieve optimal separation of compounds with varying polarities within a single run. tandfonline.commdpi.comvu.edu.au For detection, electrospray ionization (ESI) is frequently used, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high specificity and sensitivity. researchgate.netmdpi.comdiva-portal.org The use of stable isotope-labeled internal standards, such as deuterated analogs, is a common practice to ensure accurate quantification. tandfonline.comtandfonline.com

Validated LC-MS/MS methods have been successfully applied to quantify this compound in human plasma and cerebrospinal fluid (CSF). nih.govnih.govtandfonline.com For example, one validated method for human plasma and CSF involved a four-analyte assay for the simultaneous determination of kynurenine, kynurenic acid, 3-hydroxy-kynurenine, and this compound. nih.govtandfonline.com

Table 1: Examples of HPLC-MS Methods for this compound Analysis

Analyte(s) Matrix Chromatographic Column Mobile Phase Detection Linearity Range Reference
This compound (AA) & other kynurenine metabolites Human Plasma & CSF Waters™ XSelect HSS T3 (2.5 µm, 2.1 × 50 mm) Gradient of A: 0.1% Formic acid in water with 0.05% EDTA and B: 0.1% Formic acid in Acetonitrile/Methanol (B129727) (50:50) with 0.05% EDTA LC-MS/MS Not specified tandfonline.com
AA, Tryptophan & other metabolites Human Serum Not specified Not specified LC-MS/MS 8–500 nM for AA mdpi.com
AA & other kynurenine metabolites Mouse Plasma & Brain Not specified Not specified UHPLC-MS/MS Not specified researchgate.net
AA N-glycan derivatives General Not specified Hydrophilic Interaction Chromatography (HILIC) LC-MS with multipolarity mode Not specified nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, derivatization is a mandatory step prior to analysis. nist.gov This chemical modification increases the volatility of the analyte, making it suitable for GC separation.

A common derivatization approach involves methylation or silylation. nist.govcac-accr.ca For instance, the use of m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) has been reported for the extraction and derivatization of indigo (B80030) degradation products, including this compound, from textile fibers. cac-accr.ca Another method involves derivatization with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), which creates trimethylsilyl (B98337) (TMS) derivatives of the analyte. massbank.eu The resulting derivatives can then be separated on a GC column, such as a 3% OV-17 or 10% OV-101, and detected by a mass spectrometer. unodc.org

GC-MS has been successfully used to identify this compound in complex samples, such as in the analysis of illicit drug preparations and as a degradation product of dyes. cac-accr.capsu.edu For example, in the forensic analysis of methaqualone, GC-MS methods were able to identify precursors and byproducts, including this compound and N-acetylthis compound. unodc.org

Table 2: GC-MS Analysis of this compound

Application Derivatizing Agent GC Column Key Findings Reference
Analysis of Indigo Dye Degradation TMTFTH Not specified Identified methylated derivative of this compound on textile fibers. cac-accr.ca
Analysis of Illicit Methaqualone None specified (analysis of precursors) 3% OV-17 / 10% OV-101 Retention times for this compound were 2.9 min (OV-17) and 5.5 min (OV-101). unodc.org
General Determination in Urine Diazomethane Not specified Successful determination of urinary this compound. nih.gov

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of this compound.

One common approach involves the diazotization of this compound, followed by a coupling reaction to form a colored azo dye. analis.com.myrsc.org For example, a method for determining ethyl acetoacetate (B1235776) uses diazotized this compound as a reagent, which forms an intensely colored, water-soluble compound. rsc.org Another application uses diazotized this compound to react with chlorpyrifos (B1668852) in an alkaline medium, forming an orange-red dye with a maximum absorbance at 450 nm. analis.com.my

This compound can also be used as a reagent for the determination of other substances. For instance, it forms a violet-colored complex with osmium(VIII), with a maximum absorbance at 500 nm, allowing for its spectrophotometric determination. niscpr.res.in Similarly, a method for determining platinum(IV) involves its reaction with this compound to form a pink-colored complex with a λmax at 372 nm. researchgate.net The interaction of this compound with DNA has also been studied using UV-visible spectroscopy, which showed a hypochromic effect at 324 nm. researchgate.net

Table 3: Spectrophotometric Methods Involving this compound

Analyte/Application Reagent(s) λmax (nm) Linear Range Reference
Ethyl acetoacetate determination Diazotized this compound 315 0.4–8 ppm rsc.org
Chlorpyrifos determination Diazotized this compound 450 Up to 8.18 ppm analis.com.my
Osmium(VIII) determination This compound 500 0.5–5.5 µg/mL niscpr.res.in
Platinum(IV) determination This compound 372 Not specified researchgate.net

Electrochemical Detection Methods

Electrochemical methods provide a highly sensitive platform for the detection of this compound. These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. The versatility of this compound allows it to be used in the construction of electrochemical sensors, often through electropolymerization. mdpi.comresearchgate.net

Copolymers of aniline (B41778) and this compound have been used to create sensing platforms. researchgate.netpsu.edu The carboxyl group of the this compound unit is particularly useful for complexing metal ions or for repelling similarly charged interfering species, such as ascorbate (B8700270) or urate, thereby enhancing the selectivity of the sensor. mdpi.com These polymer-modified electrodes can be used in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) for detection. mdpi.comresearchgate.net

For instance, a molecularly imprinted polymer (MIP) sensor based on electropolymerized poly(aniline-co-anthranilic acid) was developed for the sensitive detection of amlodipine. researchgate.net Another sensor, combining boronic acid functional groups with a molecularly imprinted poly(aniline-co-anthranilic acid) composite, was designed for the specific capture and detection of dopamine, achieving a detection limit of 3.33 x 10⁻⁹ M. psu.edursc.org Furthermore, HPLC with electrochemical detection has been successfully used to measure this compound and its metabolite, 3-hydroxythis compound, in rat tissues. nih.govnih.gov

Bioanalytical Assays for Biological Samples (e.g., plasma, cerebrospinal fluid)

The analysis of this compound in biological samples like plasma and cerebrospinal fluid (CSF) is critical for clinical and neuroscience research. nih.govucl.ac.uk Due to the complexity of these matrices and the low endogenous concentrations of the analyte, highly sensitive and selective methods are required. LC-MS/MS is the predominant technique for these applications. nih.govnih.govnih.gov

Validated bioanalytical methods that adhere to regulatory guidelines have been established for the quantification of this compound and other kynurenine pathway metabolites in human plasma and CSF. nih.govucl.ac.uknih.govtandfonline.com These methods often involve a sample preparation step, such as protein precipitation, followed by LC-MS/MS analysis. researchgate.netdiva-portal.orgnih.gov For example, a study on Huntington's Disease utilized three validated LC-MS/MS methods for each matrix (plasma and CSF): a four-analyte assay for kynurenine, kynurenic acid, 3-hydroxy-kynurenine, and this compound; a separate assay for quinolinic acid; and one for tryptophan. nih.govucl.ac.uk

These robust assays allow for the reliable measurement of metabolic changes in disease states. oatext.com Studies have successfully used these methods to report elevated levels of this compound in the plasma of patients with type 1 diabetes and to investigate the kynurenine pathway in neurological conditions. nih.govoatext.com Simple gas-liquid chromatography (GLC) methods have also been developed for determining this compound in plasma, involving extraction and silylation, with quantification in the 2-10 µg/ml range. nih.gov

Table 4: Bioanalytical Assays for this compound in Biological Fluids

Matrix Technique Method Details Application Reference
Human Plasma & CSF LC-MS/MS Simultaneous determination of AA, KYN, KYNA, 3-OH-KYN using isotopically labeled internal standards. Neurological disorders research nih.govtandfonline.com
Rat Brain Dialysate HPLC with Fluorimetric Detection C18 column, mobile phase of sodium/acetic acid buffer (pH 5.5) and methanol (90:10 v/v). Neurobiology of the kynurenine pathway researchgate.net
Human Plasma HPLC-Mass Spectrometry Analysis of AA, Trp, Kyn, KYNA, and XA. Diabetes research oatext.com
Human Plasma & CSF LC-MS/MS Analysis of 6 kynurenine pathway metabolites including AA. Huntington's Disease research nih.govucl.ac.uk

Future Directions and Emerging Research Areas

Understanding the Complex Interplay of Anthranilic Acid in Host-Microbiome Interactions

A burgeoning area of research is the intricate relationship between this compound, the host, and the gut microbiome. nih.gov The gut microbiota can produce a wide array of bioactive molecules that influence host health, and this compound is emerging as a key metabolite in these interactions. mdpi.com

Both humans and gut bacteria can produce this compound from the essential amino acid tryptophan. nih.govencyclopedia.pub This co-production adds a layer of complexity to its role in host physiology. nih.gov The gut microbiome plays a significant role in modulating the availability of free tryptophan in the host, thereby influencing the production of its various metabolites, including this compound. encyclopedia.pub Certain bacterial species, such as Burkholderia fungorum, Bacillus cereus, and Ralstonia solanacearum, have been identified as capable of producing anthranilate-related enzymes. encyclopedia.pub

The production of this compound by the microbiome can have systemic effects. For instance, research has linked the gut microbiome's metabolism of tryptophan to neurological health through the gut-brain axis. nih.govnih.gov Dysregulation of this metabolic pathway is associated with several neurological diseases. nih.gov While the direct mechanistic links are still under investigation, it is clear that microbial-derived this compound plays a complex but important role in systemic host health. nih.govnih.gov

Furthermore, some bacteria not only produce but also utilize this compound. The human pathogen Pseudomonas aeruginosa uses anthranilate as a precursor for several of its virulence factors. encyclopedia.pub Conversely, some bacteria can metabolize this compound. For example, Nocardia opaca and a species of Flavobacterium can use this compound as their sole source of carbon, nitrogen, and energy. microbiologyresearch.org The bacterial assimilation of indole (B1671886), another tryptophan metabolite, can also lead to the production of this compound. mdpi.com

Understanding how to modulate these host-microbiome interactions through interventions like diet, probiotics, or microbial engineering could open up new therapeutic strategies for a variety of conditions. nih.gov

Translational Research from Preclinical Findings to Clinical Applications

Translating the promising preclinical findings of this compound derivatives into clinical applications is a critical and ongoing process. The journey from laboratory discovery to a marketed drug involves rigorous evaluation of a compound's efficacy, safety, and pharmacokinetic properties.

Many derivatives of this compound have already been successfully translated into clinically used drugs, such as the diuretic furosemide, the antiallergic tranilast (B1681357), and the anticoagulant betrixaban (B1666923). ijpsjournal.comijpsjournal.com The fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are also based on the this compound scaffold. ijpsjournal.comijpsjournal.com

Current translational research efforts are focused on advancing the next generation of this compound-based therapeutics. For example, preclinical studies on novel hybrid molecules are assessing their anti-inflammatory, antimicrobial, and spasmolytic activities. mdpi.comnih.gov In silico analysis and molecular docking studies are being used to predict the pharmacodynamic profiles and binding affinities of new compounds, helping to prioritize candidates for further development. nih.gov

One of the key challenges in drug development is ensuring a good safety profile. Researchers are actively investigating the toxicological properties of new this compound hybrids to minimize the risk of adverse effects, such as drug-drug interactions due to cytochrome P450 inhibition. nih.gov The development of compounds with good synthetic accessibility is also a crucial consideration for large-scale manufacturing. nih.gov

The path to clinical application involves a stepwise progression from in vitro and in vivo preclinical studies to human clinical trials. For example, a preclinical candidate for the niacin receptor, MK-6892, emerged from research on this compound derivatives. researchgate.net The successful translation of these and other novel compounds will depend on demonstrating a clear therapeutic benefit and a favorable risk-benefit profile in human studies.

Q & A

Q. What are the primary tautomeric forms of anthranilic acid, and how do solvents influence their equilibria?

this compound exists in two dominant tautomeric conformations (I and II) in the gas phase and aqueous environments. Solvent polarity and hydrogen-bonding capacity significantly shift the equilibrium between these forms. Computational methods like ab initio calculations at high theory levels (e.g., CCSD(T)) coupled with implicit solvent models (e.g., PCM or COSMO) are critical for predicting solvent effects . Experimental validation via NMR or IR spectroscopy in varying solvents (e.g., DMSO vs. water) can resolve tautomer populations.

Q. How can this compound’s thermodynamic properties be measured for pharmaceutical formulation studies?

Key thermodynamic parameters include enthalpy of fusion (ΔfusH: 18.42–20.50 kJ/mol), sublimation enthalpy (ΔsubH: 104.90–111.60 kJ/mol), and heat capacity (Cp,solid: 165.30–187.00 J/mol·K). Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) are standard for measuring these properties. NIST data provides validated benchmarks for comparative analysis (Table 1) .

PropertyValue RangeMethod
ΔfusH18.42–20.50 kJ/molDSC
ΔsubH104.90–111.60 kJ/molSublimation apparatus
Cp,solid165.30–187.00 J/mol·KCalorimetry

Q. What experimental strategies optimize this compound’s crystal polymorphism in drug delivery systems?

Confined crystallization within mesoporous matrices (e.g., zeolites) enables control over polymorphism. Solvent choice (ethanol vs. acetonitrile) dictates polymorph formation (Polymorph I vs. II), as shown via PXRD and FT-IR. Process parameters include:

  • Saturated solution preparation (245 mg this compound in 1 mL ethanol at 40°C).
  • Matrix loading (200–210 mg zeolite).
  • Characterization using SEM/TEM for nanoscale crystal morphology (20 nm needle-like structures) .

Advanced Research Questions

Q. How does this compound regulate bacterial virulence via the RaaR signaling system in Ralstonia solanacearum?

this compound binds to the LysR_substrate domain of RaaR, inducing allosteric changes that enhance promoter DNA binding. Key methodologies:

  • Site-directed mutagenesis : Mutating residues L191 and L192 (ITC-confirmed loss of binding) disrupts this compound-RaaR interaction .
  • Transcriptomic profiling : RNA-seq identifies RaaR-regulated genes (e.g., phcB, solI) linked to quorum sensing (QS) signals like 3-OH MAME .
  • In planta assays : Quantifying CFUs in tomato stems/roots (e.g., 10^6 CFU/g reduction in raaR mutants) validates virulence attenuation .

Q. What methodologies resolve contradictions in this compound’s neurological effects (neuroprotective vs. neurotoxic)?

Conflicting data (e.g., serum this compound elevation in depression vs. no correlation) require:

  • Longitudinal metabolomics : Tracking this compound and derivatives (e.g., 3-hydroxythis compound) in cerebrospinal fluid via UPLC-QTOF-MS .
  • Microbiome-depleted models : Germ-free mice differentiate host vs. microbial contributions to kynurenine pathway metabolites .
  • Pathway enrichment analysis : Identifying dysregulated pathways (e.g., tryptophan metabolism) in neurological disorders via tools like MetaboAnalyst .

Q. How can researchers validate this compound as a biomarker for lung adenocarcinoma using non-targeted metabolomics?

Key steps include:

  • Sample preparation : Serum/plasma deproteinization with acetonitrile.
  • UPLC-QTOF-MS analysis : Positive/negative ion modes for metabolite coverage.
  • Multivariate statistics : PLS-DA or OPLS-DA to identify this compound as a top differentially expressed metabolite (DEM).
  • Pathway mapping : KEGG or HMDB integration links this compound to IDO1 inhibitor mechanisms (e.g., epacadostat) .

Methodological Notes

  • Avoiding commercial bias : Focus on lab-scale synthesis (e.g., quinazolin-4-one derivatives via this compound and benzoyl chloride ).
  • Data contradiction management : Use meta-analysis frameworks (e.g., PRISMA) to harmonize studies on this compound’s role in cluster headaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthranilic acid
Reactant of Route 2
Anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.